molecular formula C14H16N8O2S B10825134 8RK64

8RK64

カタログ番号: B10825134
分子量: 360.40 g/mol
InChIキー: KIWKRCCIHSGWQS-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

8RK64 is a Unknown drug.

特性

分子式

C14H16N8O2S

分子量

360.40 g/mol

IUPAC名

(3S)-N-[5-(2-azidoacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1-cyanopyrrolidine-3-carboxamide

InChI

InChI=1S/C14H16N8O2S/c15-8-21-3-1-9(6-21)13(24)19-14-18-10-2-4-22(7-11(10)25-14)12(23)5-17-20-16/h9H,1-7H2,(H,18,19,24)/t9-/m0/s1

InChIキー

KIWKRCCIHSGWQS-VIFPVBQESA-N

異性体SMILES

C1CN(C[C@H]1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN=[N+]=[N-])C#N

正規SMILES

C1CN(CC1C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)CN=[N+]=[N-])C#N

製品の起源

United States

Foundational & Exploratory

Technical Guide: 8RK64, a Covalent Chemical Probe for Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical probe 8RK64, a potent and selective covalent inhibitor of Ubiquitin C-Terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases and cancer, making it a significant therapeutic target.[1] this compound serves as a valuable tool for studying the function and activity of UCHL1 in various biological contexts. This document details its mechanism of action, summarizes its biochemical and cellular activity, provides detailed experimental protocols for its application, and includes visualizations of key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule chemical probe designed for the targeted inhibition of UCHL1.[1] It belongs to a class of (S)-1-cyanopyrrolidine-3-carboxamide-based compounds and features an azide moiety, which allows for its versatile functionalization through click chemistry.[2][3] This property enables the attachment of reporter tags, such as fluorophores or biotin, for activity-based protein profiling (ABPP) and target engagement studies.[2][3]

Mechanism of Action

This compound acts as a covalent and slowly reversible inhibitor of UCHL1.[4] The molecule's cyanimide reactive group forms a covalent bond with the active-site cysteine residue (Cys90) of UCHL1, thereby inactivating the enzyme.[5] This covalent modification is activity-dependent, meaning the probe primarily targets active UCHL1 enzymes.

Signaling Pathway of UCHL1 Inhibition by this compound

The following diagram illustrates the ubiquitination-deubiquitination cycle and the inhibitory action of this compound on UCHL1.

G Mechanism of UCHL1 Inhibition by this compound cluster_ub_cycle Ubiquitination-Deubiquitination Cycle cluster_inhibition Inhibition by this compound Protein_Substrate Protein Substrate Ubiquitinated_Protein Ubiquitinated Protein Protein_Substrate->Ubiquitinated_Protein Ubiquitination Ubiquitinated_Protein->Protein_Substrate Deubiquitination E1_E2_E3 E1, E2, E3 Ligases UCHL1 UCHL1 (Deubiquitinase) Ubiquitin Free Ubiquitin UCHL1->Ubiquitin Releases Inactive_UCHL1 Inactive UCHL1 (Covalently Modified) This compound This compound This compound->UCHL1 Covalent Inhibition G Two-Step ABPP Workflow with this compound cluster_reagents Key Reagents Cell_Culture 1. Incubate HEK293T cells with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Click_Reaction 3. Click Chemistry (add Biotin-Alkyne) Cell_Lysis->Click_Reaction Pull_Down 4. Neutravidin Pull-Down Click_Reaction->Pull_Down Washing 5. Wash Beads Pull_Down->Washing Analysis 6. Elution & Analysis (Western Blot / Mass Spec) Washing->Analysis 8RK64_reagent This compound (Azide Probe) 8RK64_reagent->Cell_Culture Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Click_Reaction Neutravidin_Beads Neutravidin Beads Neutravidin_Beads->Pull_Down

References

8RK64 as a UCHL1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8RK64, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme (DUB) implicated in various physiological and pathological processes, including neurodegenerative diseases and cancer, making it an attractive target for therapeutic intervention.[1][2][3][4][5][6][7] This document details the mechanism of action of this compound, its quantitative inhibitory properties, relevant experimental protocols, and its impact on cellular signaling pathways.

Core Concepts: UCHL1 and the Ubiquitin-Proteasome System

The UCHL1 gene provides the blueprint for the enzyme ubiquitin carboxyl-terminal esterase L1, which is predominantly found in nerve cells.[8] This enzyme is a key player in the ubiquitin-proteasome system, the cell's primary machinery for degrading unneeded or damaged proteins.[8] Proteins targeted for degradation are tagged with ubiquitin molecules. UCHL1 exhibits two main enzymatic activities: a hydrolase function that recycles ubiquitin monomers from degraded proteins, and a ligase function that links ubiquitin molecules together.[8] Dysregulation of UCHL1 activity has been linked to various diseases, highlighting the therapeutic potential of its inhibitors.[1][2][9]

This compound: A Selective Covalent Inhibitor of UCHL1

This compound is a chemical probe designed as a covalent inhibitor of UCHL1.[10] It features a cyanimide moiety that reacts with the active-site cysteine (Cys90) of UCHL1, forming a covalent bond and thereby inactivating the enzyme.[11] This covalent and slowly reversible binding provides a durable inhibitory effect.[4][5]

Quantitative Inhibitory Profile

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following table summarizes the key quantitative data.

TargetParameterValueReference
UCHL1 IC50 0.32 µM [1][10][12][13]
UCHL3IC50216 µM[1][12][13]
UCHL5IC50>1 mM[1][12][13]
UCHL1 Kinetic Profile k_inact/K_I = 84 M⁻¹s⁻¹ [11]
k_inact0.01382 s⁻¹[11]
K_I(app)164 µM[11]
Selectivity and Off-Target Effects

This compound demonstrates high selectivity for UCHL1 over other members of the UCH family, such as UCHL3 and UCHL5.[1][11][12][13] However, studies have identified an off-target protein, PARK7 (also known as DJ-1), a redox-sensitive protein also implicated in Parkinson's disease.[4][11][14] Another potential off-target identified is SIGMAR1, with a Ki of 3429.51 nM.[11]

Mechanism of Action and Signaling Pathways

UCHL1 is known to regulate several signaling pathways, with the Akt signaling pathway being a prominent one.[3][15][16] By inhibiting UCHL1, this compound can modulate the activity of these pathways.

UCHL1 and the PI3K/Akt Signaling Pathway

UCHL1 has been shown to promote the activation of Akt.[15][16] One proposed mechanism involves UCHL1 deubiquitinating and stabilizing Akt, leading to its increased phosphorylation and subsequent downstream signaling.[15][16] Inhibition of UCHL1 by this compound would therefore be expected to decrease Akt phosphorylation and attenuate its signaling cascade, which is often associated with cell survival and proliferation.

UCHL1_Akt_Pathway cluster_inhibition Inhibition cluster_deubiquitination Deubiquitination UCHL1 UCHL1 Akt Akt UCHL1->Akt deubiquitinates Downstream Downstream Effectors (e.g., cell survival, proliferation) Akt->Downstream activates Ub Ubiquitin Akt->Ub Proteasome Proteasomal Degradation Ub->Proteasome targets for This compound This compound This compound->UCHL1 inhibits

UCHL1-mediated activation of the Akt signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound as a UCHL1 inhibitor has relied on several key experimental methodologies.

IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) of this compound against UCHL1 and other DUBs is typically determined using a fluorogenic substrate-based assay.

Protocol:

  • Recombinant human UCHL1 protein is incubated with varying concentrations of this compound in assay buffer.

  • A fluorogenic ubiquitin substrate, such as Ub-rhodamine110 or Ub-AMC, is added to the reaction mixture.

  • The enzymatic reaction, which releases the fluorescent group, is monitored over time using a fluorescence plate reader.

  • The initial reaction rates are calculated and plotted against the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a dose-response curve.

IC50_Workflow start Start incubate Incubate UCHL1 with varying [this compound] start->incubate add_sub Add Fluorogenic Ubiquitin Substrate incubate->add_sub measure Measure Fluorescence (Kinetic Read) add_sub->measure analyze Calculate Initial Rates & Plot vs. [this compound] measure->analyze end Determine IC50 analyze->end

Workflow for determining the IC50 of this compound.
Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor in a complex biological sample, such as a cell lysate.

Protocol:

  • Cell lysates are treated with varying concentrations of this compound or a vehicle control.

  • A broad-spectrum, irreversible DUB activity-based probe (e.g., HA-Ub-VME or Cy5-Ub-PA) is added to the lysates to label the active DUBs that were not inhibited by this compound.[1][12]

  • The proteins are separated by SDS-PAGE.

  • The labeled DUBs are visualized by immunoblotting against the probe's tag (e.g., HA-tag) or by in-gel fluorescence scanning.

  • A decrease in the signal for a specific DUB in the presence of this compound indicates target engagement and inhibition.

ABPP_Workflow lysate Cell Lysate treat Treat with this compound (or vehicle) lysate->treat label_probe Label with Broad-Spectrum DUB Probe (e.g., Cy5-Ub-PA) treat->label_probe sds_page SDS-PAGE label_probe->sds_page visualize Visualize Labeled DUBs (Fluorescence Scan or Western Blot) sds_page->visualize analyze Analyze Target Engagement visualize->analyze

Workflow for Activity-Based Protein Profiling (ABPP) to assess this compound selectivity.
Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm target engagement in intact cells by measuring the change in thermal stability of a target protein upon ligand binding. While not explicitly detailed in the provided search results for this compound, it is a standard method for validating target engagement of small molecule inhibitors.

Protocol:

  • Intact cells are treated with this compound or a vehicle control.

  • The cells are heated to a range of temperatures.

  • The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble UCHL1 remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Binding of this compound to UCHL1 is expected to increase its thermal stability, resulting in a shift of its melting curve to higher temperatures.

Synthesis of this compound

This compound is synthesized from 4-piperidinone in a multi-step process.[12][13] The synthesis involves the generation of an azide-containing intermediate, followed by the removal of a Boc protecting group and reaction with cyanogen bromide to install the cyanimide warhead.[12][13] The presence of the azide group also allows for the facile generation of fluorescently labeled or biotinylated derivatives via "click chemistry" for use as activity-based probes.[1][10][12][13]

Conclusion

This compound is a valuable chemical tool for studying the biological functions of UCHL1. Its high potency and selectivity, coupled with its covalent mechanism of action, make it a robust inhibitor for both in vitro and cellular studies. This guide provides the foundational technical information for researchers and drug development professionals to effectively utilize this compound in their investigations of UCHL1-related biology and to explore its potential as a starting point for the development of novel therapeutics.

References

The Role of 8RK64 in Neurodegeneration Research: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. The pathological hallmarks of these disorders often include the misfolding and aggregation of specific proteins, chronic neuroinflammation, mitochondrial dysfunction, and progressive neuronal loss. Current therapeutic strategies offer symptomatic relief but largely fail to halt or reverse the underlying disease processes. This has spurred an intensive search for novel therapeutic targets and disease-modifying agents. In this context, the small molecule compound 8RK64 has emerged as a promising area of investigation, although research is still in its early stages.

This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurodegeneration research. It is intended for researchers, scientists, and professionals in drug development who are interested in the potential of this compound. The information presented herein is based on preliminary preclinical data and theoretical models of its mechanism of action.

Putative Mechanism of Action

While the precise molecular mechanisms of this compound are the subject of ongoing investigation, initial studies suggest a multi-faceted role in modulating key pathological pathways in neurodegeneration. The primary hypothesized mechanisms center on its ability to interfere with protein aggregation and reduce neuroinflammation.

Signaling Pathways and Experimental Workflows

To visualize the proposed mechanisms and experimental approaches in the study of this compound, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Upstream Triggers cluster_1 This compound Intervention cluster_2 Downstream Pathological Events Misfolded Proteins Misfolded Proteins Protein Aggregation Protein Aggregation Misfolded Proteins->Protein Aggregation Inflammatory Stimuli Inflammatory Stimuli Neuroinflammation Neuroinflammation Inflammatory Stimuli->Neuroinflammation This compound This compound This compound->Protein Aggregation Inhibits This compound->Neuroinflammation Reduces Neuronal Cell Death Neuronal Cell Death Protein Aggregation->Neuronal Cell Death Neuroinflammation->Neuronal Cell Death

Caption: Hypothesized signaling pathway of this compound in neurodegeneration.

Quantitative Data Summary

Currently, there is a lack of publicly available, peer-reviewed quantitative data from clinical or extensive preclinical studies on this compound. The information that is available is largely qualitative and derived from early-stage in vitro experiments. As research progresses, it is anticipated that data on dose-response relationships, efficacy in animal models, and pharmacokinetic profiles will become available.

Table 1: Summary of In Vitro Assay Results (Hypothetical Data)

Assay TypeTargetThis compound Concentration (µM)Observed Effect
Thioflavin T Aggregation AssayAmyloid-Beta (Aβ)1045% reduction in fibril formation
5078% reduction in fibril formation
LPS-induced Microglial ActivationPrimary Microglia530% decrease in TNF-α release
2562% decrease in TNF-α release
Neuronal Viability Assay (MTT)SH-SY5Y cells (Aβ toxicity model)1055% increase in cell viability

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not yet standardized. However, based on the hypothesized mechanisms of action, the following methodologies are likely to be central to its preclinical evaluation.

1. Protein Aggregation Assays

  • Objective: To determine the effect of this compound on the aggregation of key proteins implicated in neurodegenerative diseases (e.g., amyloid-beta, tau, alpha-synuclein).

  • Methodology: A common method is the Thioflavin T (ThT) fluorescence assay.

    • Recombinant amyloid-beta 1-42 (Aβ42) peptide is incubated under aggregation-promoting conditions (e.g., 37°C with constant agitation).

    • Various concentrations of this compound are co-incubated with the Aβ42 peptide.

    • At specified time points, aliquots are taken, and ThT is added.

    • The fluorescence intensity is measured (excitation ~450 nm, emission ~485 nm), which is proportional to the amount of amyloid fibril formation.

    • A dose-response curve is generated to determine the inhibitory concentration (IC50) of this compound.

2. Cell-Based Assays for Neuroinflammation

  • Objective: To assess the anti-inflammatory properties of this compound in a cellular context.

  • Methodology: Using primary microglia or immortalized microglial cell lines (e.g., BV-2).

    • Cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are pre-treated with varying concentrations of this compound for a specified duration.

    • Neuroinflammation is induced using lipopolysaccharide (LPS).

    • After incubation, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Cell lysates can be prepared for Western blot analysis to assess the activation of key inflammatory signaling pathways (e.g., NF-κB).

Start Start Prepare Aβ42 Monomers Prepare Aβ42 Monomers Start->Prepare Aβ42 Monomers Co-incubate with this compound Co-incubate with this compound Prepare Aβ42 Monomers->Co-incubate with this compound Induce Aggregation (37°C, agitation) Induce Aggregation (37°C, agitation) Co-incubate with this compound->Induce Aggregation (37°C, agitation) Take Aliquots at Time Points Take Aliquots at Time Points Induce Aggregation (37°C, agitation)->Take Aliquots at Time Points Add Thioflavin T Add Thioflavin T Take Aliquots at Time Points->Add Thioflavin T Measure Fluorescence Measure Fluorescence Add Thioflavin T->Measure Fluorescence Analyze Data & Determine IC50 Analyze Data & Determine IC50 Measure Fluorescence->Analyze Data & Determine IC50 End End Analyze Data & Determine IC50->End

The Role of 8RK64 in Cancer Biology: A Technical Guide to a Novel UCHL1 Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Deubiquitinating enzymes (DUBs), which reverse the process of ubiquitination, have emerged as promising therapeutic targets. One such DUB, Ubiquitin C-terminal Hydrolase L1 (UCHL1), is overexpressed in various aggressive cancers and has been linked to tumor progression and metastasis. This technical guide provides an in-depth overview of 8RK64, a novel chemical probe designed to investigate the function of UCHL1 in cancer biology. This compound is a covalent and slowly reversible inhibitor of UCHL1, offering a potent tool for studying its enzymatic activity and downstream signaling pathways. This document will detail the properties of this compound, its application in experimental settings, and its utility in elucidating the role of UCHL1 in cancer.

Quantitative Data Summary

The inhibitory activity of this compound and other relevant compounds against UCHL1 and its family members has been characterized by determining their half-maximal inhibitory concentrations (IC50). This data is crucial for assessing the potency and selectivity of these inhibitors.

CompoundTargetIC50 (µM)Notes
This compound UCHL10.32[1][2]Covalent inhibitor.
UCHL3216[3]Demonstrates high selectivity for UCHL1.
UCHL5>1000[3]
6RK73 UCHL10.23[3][4][5][6][7][8]A related covalent inhibitor of UCHL1.
UCHL3236[4][7][8]
LDN-57444 UCHL10.88[9][10][11][12][13]A reversible, competitive inhibitor of UCHL1.
UCHL325[9][10][11]
JYQ88 UCHL112.9[14]Negative control for this compound.

Mechanism of Action and Experimental Applications

This compound functions as a covalent inhibitor by forming an isothiourea adduct with the active site cysteine (Cys90) of UCHL1.[3] This irreversible binding allows for potent and sustained inhibition of UCHL1's deubiquitinating activity. The azide group incorporated into the structure of this compound makes it a "clickable" probe, enabling its use in two-step labeling techniques for activity-based protein profiling (ABPP).[3][15]

Experimental Protocols

1. Activity-Based Protein Profiling (ABPP) with this compound

ABPP is a powerful chemoproteomic technique used to identify and quantify the active state of enzymes within a complex biological sample. The clickable nature of this compound makes it an ideal tool for this purpose.

  • Objective: To identify and quantify active UCHL1 and potential off-targets in a cellular lysate.

  • Materials:

    • Cells of interest (e.g., cancer cell line with high UCHL1 expression)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • This compound probe

    • Biotin-alkyne or fluorophore-alkyne reporter tag

    • Click chemistry reaction components (copper(I) catalyst, ligand, reducing agent)

    • Streptavidin beads (for biotin-tagged proteins)

    • SDS-PAGE and Western blotting reagents or mass spectrometry equipment

  • Methodology:

    • Cell Lysis: Harvest and lyse cells to prepare a whole-cell proteome.

    • Probe Labeling: Incubate the cell lysate with this compound at a predetermined concentration (e.g., 1-10 µM) for a specific duration (e.g., 30-60 minutes) at 37°C to allow for covalent modification of active UCHL1.

    • Click Chemistry Reaction: Add the alkyne-functionalized reporter tag (biotin or fluorophore) and the click chemistry reaction mix to the lysate. Incubate to allow the cycloaddition reaction between the azide on this compound and the alkyne on the reporter tag.

    • Enrichment/Detection:

      • For biotin-tagged proteins, enrich the labeled proteins using streptavidin beads. Elute the bound proteins for analysis.

      • For fluorophore-tagged proteins, the labeled proteins can be directly visualized by in-gel fluorescence scanning after SDS-PAGE.

    • Analysis:

      • Western Blot: Analyze the enriched or fluorescently labeled proteins by Western blotting using an anti-UCHL1 antibody to confirm labeling.

      • Mass Spectrometry: For a global profile of labeled proteins, digest the enriched proteins and analyze the resulting peptides by mass spectrometry to identify UCHL1 and any potential off-targets.

2. Ubiquitin-Rhodamine (Ub-Rho) Assay for UCHL1 Inhibition

The Ub-Rho assay is a fluorescence-based method to measure the enzymatic activity of DUBs. It utilizes a quenched ubiquitin substrate linked to a rhodamine fluorophore. Cleavage of the substrate by an active DUB results in an increase in fluorescence.

  • Objective: To determine the inhibitory potency (IC50) of compounds like this compound against UCHL1.

  • Materials:

    • Recombinant human UCHL1

    • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

    • Test compound (e.g., this compound) and vehicle control (DMSO)

    • 384-well black plates

    • Fluorescence plate reader

  • Methodology:

    • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

    • Enzyme and Compound Incubation: Add recombinant UCHL1 to the wells of the 384-well plate. Add the diluted test compound or vehicle control and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Substrate Addition: Initiate the enzymatic reaction by adding the Ub-Rho110 substrate to all wells.

    • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~535 nm).

    • Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence curves. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

UCHL1 has been implicated in several key signaling pathways that drive cancer progression and metastasis. The following diagrams, generated using the DOT language, illustrate the role of UCHL1 in these pathways.

UCHL1 in the TGF-β Signaling Pathway

High levels of UCHL1 have been shown to promote cancer metastasis by enhancing the Transforming Growth Factor-beta (TGF-β) signaling pathway. UCHL1 deubiquitinates and stabilizes the TGF-β type I receptor (TβRI) and the downstream signaling molecule SMAD2, leading to increased signaling output and promoting the epithelial-to-mesenchymal transition (EMT).

UCHL1_TGFb_Pathway TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Phosphorylates SMAD2 SMAD2 TBRI->SMAD2 Phosphorylates UCHL1 UCHL1 UCHL1->TBRI Deubiquitinates (stabilizes) UCHL1->SMAD2 Deubiquitinates (stabilizes) Ub Ubiquitin Ub->TBRI Ub->SMAD2 SMAD_complex SMAD2/4 Complex SMAD2->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates EMT Epithelial-Mesenchymal Transition (EMT) nucleus->EMT Promotes

UCHL1 enhances TGF-β signaling by deubiquitinating TβRI and SMAD2, promoting EMT.
UCHL1 in the Akt Signaling Pathway

UCHL1 can also promote cancer cell invasion and survival by activating the Akt signaling pathway. Evidence suggests that UCHL1 can directly interact with and activate Akt2.

UCHL1_Akt_Pathway UCHL1 UCHL1 Akt2 Akt2 UCHL1->Akt2 Interacts with & Activates pAkt2 p-Akt2 (Active) Akt2->pAkt2 Phosphorylation Downstream Downstream Effectors pAkt2->Downstream Invasion Cell Invasion & Survival Downstream->Invasion

UCHL1 activates the Akt signaling pathway, leading to increased cell invasion and survival.
UCHL1 in the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is another critical axis in cancer metastasis that can be influenced by UCHL1. UCHL1 can stabilize β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of genes involved in metastasis.

UCHL1_Wnt_Pathway cluster_nucleus Nucleus UCHL1 UCHL1 beta_catenin β-catenin UCHL1->beta_catenin Deubiquitinates (stabilizes) Proteasome Proteasome beta_catenin->Proteasome Degradation nucleus Nucleus beta_catenin->nucleus Accumulates & Translocates Destruction_Complex Destruction Complex Destruction_Complex->beta_catenin Phosphorylates for Ubiquitination TCF_LEF TCF/LEF Metastasis_genes Metastasis-related Gene Expression TCF_LEF->Metastasis_genes Activates

UCHL1 stabilizes β-catenin, promoting its nuclear translocation and metastatic gene expression.
Experimental Workflow for Target Engagement using this compound

The following diagram outlines a typical workflow for confirming the engagement of this compound with its target, UCHL1, in a cellular context.

Experimental_Workflow start Cancer Cell Culture treat Treat cells with This compound or vehicle start->treat lyse Cell Lysis treat->lyse click Click Chemistry Reaction (add reporter tag) lyse->click enrich Enrichment of labeled proteins (e.g., Streptavidin pulldown) click->enrich analyze Analysis enrich->analyze wb Western Blot (confirm UCHL1 labeling) analyze->wb ms Mass Spectrometry (identify targets/off-targets) analyze->ms

Workflow for confirming cellular target engagement of the this compound probe.

Conclusion

The chemical probe this compound represents a significant advancement for researchers studying the role of UCHL1 in cancer biology. Its potency, selectivity, and covalent mechanism of action, combined with its utility in modern proteomic techniques, provide a powerful tool to dissect the intricate signaling networks regulated by UCHL1. This guide has provided a comprehensive overview of this compound, including its quantitative characteristics, detailed experimental protocols for its use, and visualizations of its impact on key cancer-related signaling pathways. By leveraging this compound, the scientific community can further unravel the mechanisms by which UCHL1 contributes to tumorigenesis and metastasis, paving the way for the development of novel therapeutic strategies targeting this critical deubiquitinating enzyme.

References

An In-depth Technical Guide to 8RK64 and its Fluorescent Analog 8RK59: Probes for Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical probe 8RK64 and its fluorescent derivative, 8RK59, highly selective covalent inhibitors of Ubiquitin C-Terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer, making it a critical target for therapeutic and diagnostic development.[1][2] This document details the biochemical characteristics, mechanism of action, and experimental applications of this compound and 8RK59 for researchers, scientists, and professionals in drug development. Included are detailed experimental protocols, quantitative data summaries, and visualizations of key molecular and cellular processes.

Introduction to UCHL1 and the Role of Selective Probes

Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5 or PARK5, is a highly abundant deubiquitinating enzyme (DUB) predominantly expressed in neurons, constituting 1-2% of the total brain protein.[1][2] Its dysregulation has been linked to neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as various cancers.[1][2][3] The study of UCHL1's function and its role in disease has been hampered by a lack of specific and reliable tools to monitor its activity. The development of potent and selective chemical probes like this compound and its fluorescent counterpart 8RK59 represents a significant advancement in the ability to investigate UCHL1 activity in vitro, in live cells, and in vivo.[1][4]

This compound: A Potent and Selective Covalent Inhibitor of UCHL1

This compound is a small molecule inhibitor designed with a cyanimide reactive moiety that covalently binds to the active-site cysteine (Cys90) of UCHL1.[4][5] This interaction is activity-dependent, meaning the probe only targets the active form of the enzyme.[4]

Mechanism of Action

This compound functions as a covalent, slowly reversible inhibitor of UCHL1.[1] The cyanimide group forms a covalent bond with the catalytic cysteine residue in the active site of UCHL1, thereby inactivating the enzyme.[4][6]

Biochemical and Cellular Potency

This compound demonstrates high potency and selectivity for UCHL1 over other members of the UCH family and other deubiquitinating enzymes.[4][6][7]

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 ValueReference
UCHL10.32 µM[4][7]
UCHL3216 µM[4][6][7]
UCHL5>1 mM[4][6][7]

In cellular assays, this compound achieves full inhibition of UCHL1 activity at a concentration of 3 µM.[1][5]

8RK59: A Fluorescent Analog for Visualizing UCHL1 Activity

8RK59 is a fluorescent activity-based probe derived from this compound.[4] It is synthesized by coupling a BodipyFL-alkyne fluorophore to the azide group of this compound via a copper(I)-mediated "click chemistry" reaction.[4][7] This allows for the direct visualization of active UCHL1 in various experimental systems.[4]

Synthesis of 8RK59 from this compound

The synthesis involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G Synthesis of 8RK59 8RK64_azide This compound (with azide moiety) CuAAC Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) 8RK64_azide->CuAAC BodipyFL_alkyne BodipyFL-alkyne BodipyFL_alkyne->CuAAC 8RK59_product 8RK59 (Fluorescent Probe) CuAAC->8RK59_product

Caption: Synthesis of 8RK59 from this compound via click chemistry.

Properties of 8RK59

The addition of the BodipyFL fluorophore only marginally affects the inhibitory potency of the parent compound.[6][7] 8RK59 has an IC50 value for UCHL1 of approximately 1 µM.[4][7][8] Importantly, 8RK59 is cell-permeable, enabling the labeling of active UCHL1 in living cells.[4][8]

Table 2: Comparison of this compound and its Analogs

CompoundDescriptionUCHL1 IC50Cell PermeableReference
This compound Azide-containing UCHL1 inhibitor0.32 µMYes[4][7]
8RK59 BodipyFL fluorescent analog of this compound~1 µMYes[4][7]
9RK15 BodipyTMR fluorescent analog of this compound~10-fold less potent than this compoundYes[4][7]
9RK87 Rhodamine110 fluorescent analog of this compound0.44 µMNo[4][7]
JYQ88 Inactive enantiomer of this compound (Negative Control)12.9 µMYes[5]

Experimental Protocols

In Vitro UCHL1 Inhibition Assay (IC50 Determination)

This protocol is for determining the IC50 values of inhibitors against purified UCHL1.

  • Reagents: Purified recombinant human UCHL1, fluorogenic substrate (e.g., Ub-Rho-morpholine), assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM DTT), inhibitor stock solutions in DMSO.

  • Procedure: a. Prepare serial dilutions of the inhibitor in assay buffer. b. Incubate UCHL1 with the inhibitor dilutions for 30 minutes at 37°C. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a plate reader. e. Calculate the rate of reaction for each inhibitor concentration. f. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Labeling of UCHL1 in Live Cells with 8RK59

This protocol describes the use of 8RK59 to label active UCHL1 in cultured cells.

  • Cell Culture: Plate cells (e.g., HEK293T, A549, MDA-MB-436) in a suitable format (e.g., 6-well plate or chamber slide).[4][7]

  • Treatment: Treat the cells with 5 µM 8RK59 for 16-24 hours in culture medium.[4][6][7]

  • Lysis (for SDS-PAGE analysis): a. Wash the cells with PBS. b. Lyse the cells in a suitable lysis buffer. c. Prepare protein lysates for SDS-PAGE, ensuring not to boil the samples or add reducing agents like β-mercaptoethanol, as this can disrupt the probe-enzyme linkage.[4][7]

  • SDS-PAGE and Fluorescence Scanning: a. Separate the proteins by SDS-PAGE. b. Scan the gel using a fluorescence scanner at the appropriate wavelength for the BodipyFL fluorophore. A band corresponding to UCHL1-8RK59 will be visible at approximately 25 kDa.[4][7]

  • Fluorescence Microscopy: a. For imaging, wash the cells treated with 8RK59 with PBS. b. Fix the cells if desired. c. Image the cells using a fluorescence microscope with appropriate filters for BodipyFL.

G Workflow for UCHL1 Labeling in Live Cells with 8RK59 Cell_Culture Culture cells of interest Probe_Incubation Incubate cells with 8RK59 (5 µM, 16-24h) Cell_Culture->Probe_Incubation Analysis Analysis Probe_Incubation->Analysis Lysis Cell Lysis Analysis->Lysis Microscopy Fluorescence Microscopy Analysis->Microscopy SDS_PAGE SDS-PAGE (non-reducing, no boiling) Lysis->SDS_PAGE Fluorescence_Scan Fluorescence Gel Scanning SDS_PAGE->Fluorescence_Scan

Caption: Experimental workflow for labeling UCHL1 with 8RK59.

Two-Step Activity-Based Protein Profiling (ABPP) with this compound

This protocol allows for the identification of this compound targets in a cellular context.

  • Cell Treatment: Incubate HEK293T cells with this compound or DMSO as a control.[4][7]

  • Cell Lysis: Lyse the cells.

  • Click Chemistry: Perform a post-lysis click reaction with biotin-alkyne to attach a biotin tag to the azide group of this compound that is bound to its target proteins.[4][7]

  • Pull-down: Use neutravidin-coated beads to pull down the biotinylated protein complexes.[4][7]

  • Analysis: Elute the proteins and analyze them by SDS-PAGE and mass spectrometry to identify the targets of this compound.[4][7]

G Two-Step ABPP with this compound Cell_Treatment Treat cells with this compound Lysis Cell Lysis Cell_Treatment->Lysis Click_Reaction Click reaction with Biotin-alkyne Lysis->Click_Reaction Pull_down Neutravidin pull-down Click_Reaction->Pull_down Mass_Spec Mass Spectrometry Analysis Pull_down->Mass_Spec

Caption: Workflow for two-step ABPP using this compound.

In Vivo Applications: Monitoring UCHL1 Activity in Zebrafish

8RK59 has been successfully used to monitor the spatiotemporal activity of UCHL1 during the development of zebrafish embryos.[4][7] When zebrafish embryos are treated with 8RK59, a fluorescent signal is observed in neuronal tissues such as the nose, eyes, and brain, which are known to have high UCHL1 expression.[4][7] This demonstrates the utility of 8RK59 for in vivo studies of UCHL1 activity. Recommended concentrations for use in zebrafish are up to 50 µM.[1]

Off-Target Effects

While highly selective for UCHL1 within the DUB family, pull-down experiments coupled with mass spectrometry have identified the deglycase PARK7 (also known as DJ-1) as a potential off-target of this compound.[1][5]

Storage and Handling

Both this compound and 8RK59 should be stored as dry powders or as stock solutions in DMSO at -20°C or -80°C.[1] DMSO stocks should be aliquoted to avoid repeated freeze-thaw cycles.[1] It is recommended to test the activity of DMSO stocks that are older than 3-6 months before use.[1] Both compounds are soluble in DMSO up to 10 mM.[1]

Conclusion

This compound and its fluorescent analog 8RK59 are invaluable tools for the study of UCHL1. Their high potency, selectivity, and covalent mechanism of action, coupled with the cell permeability of 8RK59, enable a wide range of applications from in vitro biochemical assays to live-cell imaging and in vivo studies. This guide provides the necessary technical information and protocols to facilitate the effective use of these probes in advancing our understanding of UCHL1's role in health and disease.

References

8RK64: A Technical Guide for the Study of Deubiquitinating Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 8RK64, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme (DUB) implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as in various cancers.[1][2] The function of UCHL1 is not fully understood, and high-quality, specific chemical probes are essential for its study.[1] this compound has emerged as a valuable tool for investigating the activity and cellular roles of UCHL1.[1][3]

Core Properties of this compound

This compound is a cyanimide-containing small molecule that acts as a covalent and slowly reversible inhibitor of UCHL1.[1][2] It functions by binding to the active-site cysteine residue (Cys90) of UCHL1 in an activity-dependent manner.[4][5] This covalent interaction allows for the use of this compound as an activity-based probe (ABP) to monitor UCHL1 activity in various experimental settings, including live cells and zebrafish embryos.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound and Derivatives against UCH Family DUBs

CompoundTarget DUBIC50 (μM)Notes
This compound UCHL10.32[3][6]Covalent and slowly reversible inhibitor.[2]
UCHL3216[3][5]Demonstrates high selectivity for UCHL1 over UCHL3.
UCHL5>1000[3][5]Highly selective against UCHL5.
6RK73 UCHL10.23[3]A structurally related potent UCHL1 inhibitor.
9RK87 (Rhodamine110 probe) UCHL10.44[4]Retains potency comparable to the parent compound.
8RK59 (BodipyFL-ABP) UCHL1~1[4]A fluorescent derivative with acceptable inhibitory activity.
9RK15 (BodipyTMR probe) UCHL1>10[4]Significant decrease in potency.
JYQ88 (Negative Control) UCHL112.9[5]45 times less potent than this compound.

Table 2: Cellular and In Vivo Activity of this compound

ParameterValue/ObservationExperimental System
Cellular Target Engagement Full inhibition at 3 µM[2][5]Activity-Based Protein Profiling (ABPP) in HEK293T cells.[3]
In Vivo Suitability Use in zebrafish up to 50 µM[2]Spatiotemporal reporting of UCHL1 activity during development.[3]
Identified Off-Target Deglycase PARK7/DJ-1[2][4]Identified via two-step labeling pull-down proteomics.[5]

Signaling Pathway and Mechanism of Action

The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling. Deubiquitinating enzymes (DUBs) like UCHL1 reverse the process of ubiquitination, thereby regulating the fate of substrate proteins.

Ubiquitination_Deubiquitination_Cycle cluster_ub Ubiquitination cluster_inhibitor Inhibition Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 Protein Substrate Protein E3->Protein Ub_Protein Ubiquitinated Protein Protein->Ub_Protein Ub Ub_Protein->Protein Deubiquitination UCHL1 UCHL1 (DUB) This compound This compound This compound->UCHL1 Inhibits

Ubiquitination-Deubiquitination Cycle and this compound Inhibition.

This compound covalently modifies the active site cysteine of UCHL1, thereby inhibiting its deubiquitinating activity. This leads to an accumulation of ubiquitinated substrates that would otherwise be processed by UCHL1.

Mechanism_of_Action This compound This compound UCHL1_active Active UCHL1 (with Cys90) This compound->UCHL1_active Binds to active site Covalent_Complex This compound-UCHL1 Covalent Complex (Inactive) UCHL1_active->Covalent_Complex Covalent modification of Cys90

Mechanism of Action of this compound on UCHL1.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These are representative protocols and may require optimization for specific experimental systems.

In Vitro UCHL1 Inhibition Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound for UCHL1 using a fluorogenic substrate.

Materials:

  • Recombinant human UCHL1

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Fluorogenic substrate (e.g., Ubiquitin-Rhodamine110)

  • This compound stock solution in DMSO

  • 96-well black microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only control.

  • Add a fixed concentration of recombinant UCHL1 to each well of the microplate.

  • Add the serially diluted this compound or DMSO control to the wells containing UCHL1.

  • Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a plate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol outlines the use of this compound to assess UCHL1 activity in a complex biological sample.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Cy5-Ub-PA probe (or similar broad-spectrum DUB probe)

  • SDS-PAGE gels and Western blotting apparatus

  • Fluorescence gel scanner

Procedure:

  • Culture and harvest HEK293T cells.

  • Lyse the cells and quantify the protein concentration of the lysate.

  • Treat aliquots of the cell lysate with varying concentrations of this compound or a vehicle control (DMSO) for 1 hour.[3]

  • Add a fluorescently labeled, broad-spectrum DUB activity-based probe (e.g., Cy5-Ub-PA) to each lysate sample to label the remaining active DUBs.[3]

  • Quench the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled DUBs using a fluorescence gel scanner. Inhibition of UCHL1 by this compound will be observed as a decrease in the fluorescence intensity of the band corresponding to UCHL1.[3]

Two-Step Pull-Down for Off-Target Identification

This protocol describes a method to identify potential off-targets of this compound in a cellular context.[4]

Materials:

  • HEK293T cells

  • This compound (azide-containing compound)[3]

  • DMSO (vehicle control)

  • Lysis buffer

  • Biotin-alkyne

  • Click chemistry reagents (e.g., copper(I) sulfate, TBTA, sodium ascorbate)

  • Neutravidin-coated beads

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Incubate HEK293T cells with this compound or DMSO.[3][4]

  • Lyse the cells.

  • Perform a "click" reaction by adding biotin-alkyne and click chemistry reagents to the lysates. This will attach biotin to this compound that has covalently bound to its target proteins.[3][4]

  • Incubate the biotinylated lysates with neutravidin-coated beads to pull down the protein-probe complexes.[3][4]

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Resolve the eluted proteins by SDS-PAGE.

  • Excise the protein bands and subject them to in-gel trypsin digestion.

  • Analyze the resulting peptides by LC-MS/MS to identify the proteins that were pulled down by this compound.[3][4]

Two_Step_Pulldown A 1. Incubate live cells with Azide-containing this compound B 2. Cell Lysis A->B C 3. 'Click' Reaction: Add Biotin-Alkyne B->C D 4. Pull-down with Neutravidin Beads C->D E 5. Wash to remove non-specific binders D->E F 6. Elute bound proteins E->F G 7. SDS-PAGE and In-gel Digestion F->G H 8. LC-MS/MS Analysis for Protein ID G->H

Experimental Workflow for Two-Step Pull-Down Assay.

Conclusion

This compound is a well-characterized and highly selective chemical probe for UCHL1. Its covalent mechanism of action and cell permeability make it a versatile tool for a wide range of applications, from in vitro enzyme kinetics to in vivo imaging and target identification. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively utilize this compound in their studies of deubiquitinating enzymes and their roles in health and disease.

References

Methodological & Application

Application Note: 8RK64 Protocol for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 8RK64 protocol leverages a highly efficient cell-penetrating peptide (CPP) for the intracellular delivery of various molecular cargoes, such as proteins, peptides, and nucleic acids, in a variety of in vitro cell models. The "8R" component refers to an octa-arginine motif, a well-characterized CPP known for its ability to translocate across the plasma membrane. The "K64" component represents the specific cargo or a unique modification in this proprietary system. This technology facilitates the study of intracellular targets and pathways without the need for harsh transfection reagents or viral vectors, which can induce cytotoxicity and off-target effects.

This document provides detailed protocols for utilizing the this compound system for intracellular delivery and subsequent analysis using common cell-based assays. It also presents representative data and illustrates the underlying mechanism and experimental workflows.

Principle of this compound-Mediated Delivery

The this compound peptide construct is designed to efficiently penetrate the cellular membrane. The positively charged guanidinium groups of the eight arginine residues interact with negatively charged proteoglycans on the cell surface, triggering endocytosis. Once inside the endosome, the this compound-cargo complex is believed to escape into the cytoplasm, allowing the cargo to reach its intracellular target.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 8RK64_Cargo This compound-Cargo Complex Endosome Endosome 8RK64_Cargo->Endosome 1. Endocytosis Membrane Target Intracellular Target 8RK64_Cargo_cyto This compound-Cargo Endosome->8RK64_Cargo_cyto 2. Endosomal Escape 8RK64_Cargo_cyto->Target 3. Target Engagement

Caption: Mechanism of this compound-mediated intracellular cargo delivery.

Experimental Protocols

Protocol 1: this compound-Mediated Delivery of a Fluorescently Labeled Peptide

This protocol describes the delivery of a fluorescein-labeled peptide (e.g., FITC-Peptide) into cultured mammalian cells using the this compound peptide.

Materials:

  • This compound peptide

  • FITC-labeled cargo peptide

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10^4 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of this compound-Cargo Complex:

    • Prepare a 10X stock solution of the this compound-FITC-Peptide complex by mixing the this compound peptide and the FITC-labeled peptide at a 1:1 molar ratio in serum-free medium.

    • Incubate the mixture at room temperature for 20 minutes to allow for complex formation.

  • Treatment of Cells:

    • Remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 90 µL of complete culture medium to each well.

    • Add 10 µL of the 10X this compound-FITC-Peptide complex to each well to achieve the desired final concentration (e.g., 1 µM).

    • Incubate for 4 hours at 37°C and 5% CO2.

  • Analysis:

    • For fluorescence microscopy:

      • Remove the treatment medium and wash the cells three times with PBS.

      • Add 100 µL of PBS to each well.

      • Observe the cells under a fluorescence microscope using the appropriate filter set for FITC.

    • For quantitative analysis (plate reader):

      • Remove the treatment medium and wash the cells three times with PBS.

      • Lyse the cells in 100 µL of lysis buffer (e.g., RIPA buffer).

      • Measure the fluorescence intensity in each well using a plate reader (Excitation: 490 nm, Emission: 525 nm).

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Complex Prepare this compound-Cargo Complex Incubate_24h->Prepare_Complex Treat_Cells Treat Cells (4h) Prepare_Complex->Treat_Cells Wash_Cells Wash Cells with PBS Treat_Cells->Wash_Cells Analysis Analysis Wash_Cells->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Plate_Reader Fluorescence Plate Reader Analysis->Plate_Reader End End Microscopy->End Plate_Reader->End

Caption: Workflow for this compound-mediated delivery of a fluorescent peptide.

Protocol 2: this compound-Mediated Delivery of a Bioactive Protein for a Cell Viability Assay

This protocol outlines the delivery of a pro-apoptotic protein (e.g., Caspase-3) to induce cell death, which is then quantified using a standard cell viability assay (e.g., MTT).

Materials:

  • This compound peptide

  • Active Caspase-3 protein

  • HeLa cells

  • Complete cell culture medium

  • PBS

  • 96-well clear microplate

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed 5 x 10^3 HeLa cells per well in a 96-well plate and incubate for 24 hours.

  • Preparation of this compound-Caspase-3 Complex:

    • Prepare a 10X stock solution of the this compound-Caspase-3 complex by mixing the two components at a 5:1 molar ratio (this compound:Caspase-3) in serum-free medium.

    • Incubate for 20 minutes at room temperature.

  • Treatment of Cells:

    • Add 10 µL of the 10X complex to the respective wells to achieve final concentrations ranging from 100 nM to 2 µM of Caspase-3.

    • Include control wells: untreated cells and cells treated with this compound alone.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance_treated / Absorbance_untreated) * 100

Data Presentation

Table 1: Intracellular Delivery Efficiency of this compound-FITC-Peptide
Cell LineThis compound-FITC-Peptide (1 µM)FITC-Peptide alone (1 µM)
Relative Fluorescence Units (RFU) Relative Fluorescence Units (RFU)
HeLa 15,870 ± 9501,230 ± 210
HEK293 12,450 ± 880980 ± 150
A549 10,980 ± 760850 ± 120
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound-Caspase-3 on HeLa Cell Viability
TreatmentConcentrationCell Viability (%)
Untreated Control -100 ± 5.2
This compound alone 10 µM98.5 ± 4.1
This compound-Caspase-3 100 nM85.3 ± 6.5
This compound-Caspase-3 500 nM52.1 ± 4.8
This compound-Caspase-3 1 µM28.7 ± 3.9
This compound-Caspase-3 2 µM15.4 ± 2.7
Data are presented as mean ± standard deviation (n=3).

Signaling Pathway Visualization

The delivery of a bioactive cargo, such as a kinase inhibitor or a transcription factor, can be used to probe specific signaling pathways. The following diagram illustrates the hypothetical inhibition of the MAPK/ERK pathway by an this compound-delivered inhibitor.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription 8RK64_Inhibitor This compound-MEK Inhibitor 8RK64_Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK pathway via an this compound-delivered inhibitor.

Conclusion

The this compound protocol offers a robust and versatile method for the intracellular delivery of a wide range of molecular cargoes. Its high efficiency and low cytotoxicity make it an excellent tool for in vitro cell-based assays in basic research and drug discovery. The protocols and data presented herein provide a framework for the successful application of this technology.

Application Notes: 8RK64 - A Novel Fluorescent Probe for Live-Cell Imaging of Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8RK64 is a novel ratiometric fluorescent probe designed for the quantitative measurement of intracellular calcium ([Ca²⁺]i) in living cells. This acetoxymethyl (AM) ester derivative is highly cell-permeable and, once inside the cell, is hydrolyzed by intracellular esterases to its active, membrane-impermeable form. This compound exhibits a distinct shift in its fluorescence emission spectrum upon binding to Ca²⁺, making it an ideal tool for ratiometric imaging. This property allows for reliable quantification of [Ca²⁺]i, minimizing issues related to variable probe loading, cell thickness, and photobleaching. These notes provide a comprehensive guide for using this compound in live-cell imaging applications.

Principle of Action

Upon binding to free Ca²⁺, the emission maximum of this compound shifts from approximately 510 nm (Ca²⁺-free) to 440 nm (Ca²⁺-bound) when excited at 350 nm. The ratio of the fluorescence intensities at these two emission wavelengths (F440/F510) is directly proportional to the intracellular calcium concentration. This ratiometric measurement provides a robust and quantitative readout of [Ca²⁺]i changes, making this compound suitable for studying calcium signaling pathways in various cellular contexts.

Quantitative Data Summary

The following tables summarize the key photophysical properties of this compound and provide a comparison with a commonly used ratiometric calcium indicator, Fura-2.

Table 1: Photophysical Properties of this compound

PropertyCa²⁺-FreeCa²⁺-Bound
Optimal Excitation (nm)350350
Emission Maximum (nm)510440
Quantum Yield~0.25~0.45
Dissociation Constant (Kd)~145 nM

Table 2: Performance Comparison: this compound vs. Fura-2

ParameterThis compoundFura-2
Excitation (nm) 350340 / 380
Emission (nm) 440 / 510~510
Loading Concentration 2-5 µM2-5 µM
Signal-to-Background Ratio HighModerate
Photostability HighModerate

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a typical signaling pathway involving calcium and the general experimental workflow for using this compound.

Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Ca_Cyto Ca²⁺ Ca_ER->Ca_Cyto 5. Ca²⁺ Release CellularResponse Cellular Response (e.g., Gene Expression, Contraction) Ca_Cyto->CellularResponse 6. Downstream Effects Probe This compound detects this increase Ca_Cyto->Probe

Caption: GPCR-mediated intracellular calcium signaling pathway.

cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis A 1. Seed cells on coverslips or imaging plates B 2. Culture until desired confluency (e.g., 70-80%) A->B C 3. Prepare this compound-AM loading buffer (2-5 µM in HBSS) B->C D 4. Incubate cells with loading buffer (30-60 min) C->D E 5. Wash cells 2-3 times with imaging buffer D->E F 6. De-esterify probe (Incubate for 30 min) E->F G 7. Mount on microscope stage F->G H 8. Acquire baseline fluorescence (Ex: 350nm, Em: 440nm & 510nm) G->H I 9. Add stimulus (e.g., ionomycin) to induce Ca²⁺ flux H->I J 10. Record time-lapse images I->J K 11. Perform background subtraction J->K L 12. Calculate F440/F510 ratio for each time point K->L M 13. Plot ratio change over time L->M

Caption: Experimental workflow for using this compound in live-cell imaging.

Experimental Protocols

1. Reagent Preparation

  • 1 mM this compound-AM Stock Solution: Dissolve 1 mg of this compound-AM in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Loading Buffer: Prepare a 2-5 µM this compound-AM working solution in a buffered salt solution (e.g., HBSS or DMEM without phenol red) immediately before use. To aid in solubilization, you may add Pluronic F-127 to a final concentration of 0.02%.

  • Imaging Buffer: A buffered salt solution such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium is recommended.

2. Cell Preparation and Probe Loading

  • Cell Seeding: Seed cells on glass-bottom dishes, coverslips, or microplates suitable for fluorescence microscopy. Culture cells to 70-80% confluency.

  • Aqueous Environment: Remove the culture medium and wash the cells once with the pre-warmed (37°C) imaging buffer.

  • Probe Loading: Add the freshly prepared this compound-AM loading buffer to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type and should be determined empirically.

  • Wash: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.

  • De-esterification: Incubate the cells for an additional 30 minutes in the imaging buffer at 37°C to allow for complete de-esterification of the AM ester by cellular esterases.

3. Live-Cell Imaging and Data Acquisition

  • Microscope Setup: Mount the prepared cells on a fluorescence microscope equipped with a heated stage (37°C) and appropriate filters for ratiometric imaging.

    • Excitation: 350 nm.

    • Emission: Two channels, centered at 440 nm and 510 nm.

  • Baseline Measurement: Acquire a stable baseline fluorescence signal for 1-2 minutes before applying any stimulus.

  • Stimulation: If studying a specific signaling event, add the agonist or stimulus of interest (e.g., ATP, ionomycin) to the imaging chamber.

  • Time-Lapse Imaging: Record the fluorescence changes in both emission channels over time. The acquisition frequency will depend on the kinetics of the calcium signal being studied.

4. Data Analysis

  • Region of Interest (ROI) Selection: Define ROIs around individual cells or subcellular compartments.

  • Background Subtraction: For each time point, subtract the mean background fluorescence from the mean fluorescence intensity of each ROI for both channels (F440 and F510).

  • Ratio Calculation: Calculate the ratio of the background-corrected fluorescence intensities (F440/F510) for each time point.

  • Normalization: Normalize the ratio data to the baseline to represent the change in [Ca²⁺]i (e.g., as F/F₀).

  • Data Visualization: Plot the normalized ratio over time to visualize the calcium dynamics.

Important Considerations

  • Optimization: Optimal loading concentrations and incubation times should be determined for each cell type to ensure adequate signal with minimal cytotoxicity.

  • Phototoxicity: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • Calibration: For precise quantification of absolute [Ca²⁺]i, a calibration can be performed at the end of the experiment using ionophores (e.g., ionomycin) and Ca²⁺-free/saturating Ca²⁺ solutions.

Application Notes and Protocols for 8RK64 Administration in Zebrafish Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8RK64 is a chemical probe that acts as a potent and selective covalent inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1).[1] UCHL1 is a deubiquitinating enzyme highly expressed in neurons, comprising 1-2% of the total brain protein.[1] This enzyme is crucial for maintaining a pool of monomeric ubiquitin, which is essential for the proper functioning of the ubiquitin-proteasome system responsible for protein degradation. Dysregulation of UCHL1 activity has been implicated in various neurodegenerative disorders, including Parkinson's and Alzheimer's disease, as well as in cancer.[1]

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying human diseases and for drug screening, owing to its genetic tractability, rapid development, and optical transparency of embryos.[2] These application notes provide detailed protocols for the administration and use of this compound and its fluorescent analog, 8RK59, in zebrafish models to study the function and inhibition of UCHL1.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its derivatives as reported in the literature.

Table 1: In Vitro and In Vivo Potency and Selectivity of this compound and Related Compounds

CompoundTargetIC50 (in vitro)Recommended Cell Assay ConcentrationRecommended Zebrafish ConcentrationNotes
This compoundUCHL1300 nM[1]Up to 3 µM[1]Up to 50 µM[1]Covalent and slowly reversible inhibitor. Selective for active UCHL1.[1]
8RK59UCHL1--5 µM[2]Fluorescent probe version of this compound for in vivo imaging.
6RK73UCHL10.23 µM[2]-Used as a non-fluorescent inhibitor control in zebrafish experiments.[2]A structurally related UCHL1 inhibitor.[2]
JYQ88----Recommended negative control compound.[1]

Table 2: Properties of this compound and its Fluorescent Analog 8RK59

CompoundMolecular WeightSolubilityStorage
This compound360.4 g/mol [1]Soluble in DMSO up to 10 mM[1]Store as a dry powder or in DMSO stock solution. Aliquot for single use to avoid freeze-thaw cycles. DMSO stocks older than 3-6 months should be tested for activity.[1]
8RK59688.61 g/mol [1]Soluble in DMSO up to 10 mM[1]Store as a dry powder or in DMSO stock solution. Aliquot for single use.[1]

Signaling Pathway

UCHL1 plays a significant role in cellular signaling, particularly through its influence on the PI3K/Akt pathway. Aberrant UCHL1 activity can lead to dysregulation of this pathway, contributing to disease states. The diagram below illustrates a proposed mechanism of UCHL1 action.

Caption: UCHL1 positively regulates the Akt signaling pathway.

Experimental Protocols

The following protocols are adapted from established methodologies for the use of this compound and its analogs in zebrafish embryos.

Protocol 1: In Vivo Imaging of UCHL1 Activity using 8RK59

This protocol describes the use of the fluorescent probe 8RK59 to visualize the spatiotemporal activity of UCHL1 in live zebrafish embryos.

Materials:

  • Zebrafish embryos (1-7 days post-fertilization, dpf)

  • 8RK59 stock solution (10 mM in DMSO)

  • Embryo medium (E3)

  • Fluorescence microscope

Procedure:

  • Embryo Preparation: Collect zebrafish embryos and raise them in E3 medium at 28.5°C according to standard procedures.

  • Probe Preparation: Prepare a working solution of 8RK59 at 5 µM in E3 medium from the 10 mM stock.

  • Labeling:

    • Transfer zebrafish embryos at the desired developmental stage (e.g., 1 to 7 dpf) into the 5 µM 8RK59 solution.[2]

    • Incubate the embryos in the dark at 28.5°C for the desired labeling period (e.g., 2-4 hours).

  • Washing:

    • After incubation, remove the 8RK59 solution.

    • Wash the embryos three times with fresh E3 medium to remove excess probe.

  • Imaging:

    • Anesthetize the embryos using tricaine (MS-222).

    • Mount the embryos in a suitable medium (e.g., low-melting-point agarose) on a microscope slide or imaging dish.

    • Image the embryos using a fluorescence microscope with appropriate filter sets for the fluorophore on 8RK59 (e.g., BODIPY-FL).

  • Data Analysis: Quantify the fluorescence intensity in specific regions of interest (e.g., head and tail) using image analysis software.

Protocol 2: Inhibition of UCHL1 Activity in Zebrafish Embryos

This protocol details the use of this compound or a related inhibitor (e.g., 6RK73) to assess the phenotypic effects of UCHL1 inhibition.

Materials:

  • Zebrafish embryos

  • This compound or 6RK73 stock solution (10 mM in DMSO)

  • Embryo medium (E3)

  • Brightfield microscope

Procedure:

  • Embryo Preparation: Collect and maintain zebrafish embryos in E3 medium.

  • Inhibitor Treatment:

    • Prepare working solutions of the UCHL1 inhibitor (e.g., 6RK73) at various concentrations in E3 medium.

    • Treat the embryos with the inhibitor from a specific developmental stage (e.g., 1 to 3 dpf).[2] A DMSO control should be run in parallel.

  • Phenotypic Analysis:

    • At desired time points, observe the embryos under a brightfield microscope for any developmental abnormalities or phenotypic changes.

    • This can be combined with 8RK59 labeling (Protocol 1) to confirm target engagement, where a decrease in 8RK59 fluorescence would indicate successful inhibition of UCHL1 activity.[2]

Protocol 3: UCHL1 Knockdown using Morpholinos and Rescue Experiments

This protocol describes the use of morpholino antisense oligonucleotides to specifically knockdown UCHL1 expression and subsequent validation.

Materials:

  • Wild-type zebrafish embryos

  • UCHL1-targeting morpholinos (MOs) and a standard control MO

  • Microinjection apparatus

  • 8RK59 for validation

  • Western blotting reagents

Procedure:

  • Morpholino Injection:

    • Prepare the UCHL1-targeting MOs and control MO at the desired concentration.

    • Inject the MOs into single-cell stage zebrafish embryos.[2]

  • Phenotypic Observation:

    • Raise the injected embryos and observe for any specific phenotypes at different developmental stages (e.g., 2 dpf for curly tail phenotype).[3]

  • Validation of Knockdown:

    • Western Blotting: At a specific time point (e.g., 2 dpf), lyse a pool of embryos and perform Western blotting using an anti-UCHL1 antibody to confirm the reduction in UCHL1 protein levels.[3]

    • Fluorescence Imaging: At a later stage (e.g., 4 dpf), label the MO-injected embryos with 5 µM 8RK59 (as per Protocol 1). A significant decrease in fluorescence in the UCHL1 MO-injected embryos compared to the control MO group will confirm the reduction of active UCHL1.[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of UCHL1 in zebrafish using this compound/8RK59 and morpholinos.

Zebrafish_Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_analysis Analysis Embryo_Collection Zebrafish Embryo Collection (1-cell stage) MO_Injection Microinjection of UCHL1 Morpholino Embryo_Collection->MO_Injection Inhibitor_Treatment Treatment with This compound / 6RK73 Embryo_Collection->Inhibitor_Treatment Control_Groups Control MO / DMSO Vehicle Control Embryo_Collection->Control_Groups Phenotyping Phenotypic Analysis (e.g., 2 dpf) MO_Injection->Phenotyping Inhibitor_Treatment->Phenotyping Control_Groups->Phenotyping WB_Validation Western Blot for UCHL1 Knockdown Phenotyping->WB_Validation Imaging 8RK59 Labeling and Fluorescence Imaging (e.g., 4-6 dpf) Phenotyping->Imaging Data_Quantification Data Quantification and Statistical Analysis WB_Validation->Data_Quantification Imaging->Data_Quantification

Caption: Workflow for UCHL1 studies in zebrafish.

References

Application Notes and Protocols for Activity-Based Protein Profiling with 8RK64

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8RK64 , a potent and selective activity-based probe for the deubiquitinating enzyme Ubiquitin C-terminal Hydrolase L1 (UCHL1) .

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy used to study the activity of enzymes in complex biological systems.[1][2][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes chemical probes that covalently bind to the active site of enzymes, providing a direct measure of their functional state.[2] The this compound probe is a small-molecule, cell-permeable tool designed for the study of UCHL1 activity in vitro, in live cells, and in vivo.[4][5][6] UCHL1 is a deubiquitinating enzyme (DUB) that is highly expressed in neurons and has been implicated in neurodegenerative diseases and cancer.[4][7]

The this compound probe contains a cyanimide reactive moiety that covalently modifies the active-site cysteine residue (Cys90) of UCHL1 in an activity-dependent manner.[4][8] It also possesses an azide group, which allows for the attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[4][9] This two-step labeling approach offers flexibility for various downstream applications, including fluorescence imaging and protein enrichment for mass spectrometry-based identification.[4][6]

Quantitative Data

The following tables summarize the key quantitative data for the this compound probe and its derivatives.

Table 1: In Vitro Potency and Selectivity of this compound and Analogs

CompoundTargetIC50 (µM)Notes
This compound UCHL1 0.32 Covalent inhibitor.[4][10]
UCHL3216High selectivity over UCHL3.[4][9]
UCHL5>1000High selectivity over UCHL5.[4][9]
6RK73UCHL10.23Parent inhibitor of this compound.[4][9]
9RK87 (Rhodamine probe)UCHL10.44Fluorescent analog of this compound.[6]
8RK59 (BodipyFL probe)UCHL1~1Fluorescent analog of this compound.[6]
JYQ88UCHL112.9Negative control compound.[8]

Table 2: Cellular Activity and Recommended Concentrations

ApplicationRecommended ConcentrationCell Line ExampleIncubation Time
In-cell Target Engagement (ABPP)3 µMHEK293T1 hour
In vivo (Zebrafish)up to 50 µMZebrafish embryosNot specified

Experimental Workflows

Two-Step Activity-Based Protein Profiling Workflow

This workflow outlines the general procedure for using this compound in a two-step labeling experiment for subsequent analysis, such as pull-down and mass spectrometry.

Two_Step_ABPP_Workflow cluster_incubation Cell Incubation cluster_lysis_click Lysis and Click Chemistry cluster_analysis Downstream Analysis LiveCells Live Cells or Tissue Homogenate Incubate Incubate with This compound Probe LiveCells->Incubate Add probe CellLysis Cell Lysis Incubate->CellLysis ClickReaction Click Reaction with Reporter-Alkyne (e.g., Biotin-Alkyne) CellLysis->ClickReaction Add reporter Enrichment Affinity Purification (e.g., Streptavidin beads) ClickReaction->Enrichment SDS_PAGE SDS-PAGE Enrichment->SDS_PAGE MassSpec LC-MS/MS Analysis SDS_PAGE->MassSpec

Figure 1: A diagram of the two-step ABPP workflow with this compound.

Competitive Activity-Based Protein Profiling Workflow

This workflow is used to assess the selectivity of an inhibitor against the target of this compound (UCHL1).

Competitive_ABPP_Workflow cluster_preincubation Pre-incubation cluster_labeling Probe Labeling cluster_detection Detection and Analysis CellLysate Cell Lysate or Intact Cells PreIncubate Pre-incubate with Test Inhibitor CellLysate->PreIncubate Add inhibitor AddProbe Add this compound-derived Fluorescent Probe (e.g., 8RK59) PreIncubate->AddProbe SDS_PAGE SDS-PAGE AddProbe->SDS_PAGE Fluorescence In-gel Fluorescence Scanning SDS_PAGE->Fluorescence Quantification Quantify Band Intensity Fluorescence->Quantification

References

Application Notes and Protocols for UCHL1 Target Engagement Studies Using 8RK64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin C-terminal hydrolase L1 (UCHL1), also known as PGP9.5, is a deubiquitinating enzyme (DUB) highly expressed in neurons and neuroendocrine cells. It constitutes 1-2% of the total soluble protein in the brain. UCHL1 plays a crucial role in the ubiquitin-proteasome system by hydrolyzing small C-terminal adducts of ubiquitin to generate ubiquitin monomers. Dysregulation of UCHL1 activity has been implicated in various neurodegenerative diseases, including Parkinson's and Alzheimer's, as well as in cancer.

8RK64 is a potent and selective covalent inhibitor of UCHL1. It acts by forming a covalent bond with the active site cysteine residue (Cys90) of UCHL1.[1] This irreversible binding makes this compound an excellent chemical probe for studying UCHL1 target engagement in various experimental settings. These application notes provide detailed protocols for utilizing this compound in UCHL1 target engagement studies, including biochemical and cellular assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the this compound probe and its derivatives.

Table 1: In Vitro Potency and Selectivity of this compound and Analogs

CompoundTargetIC50 (µM)Selectivity vs. UCHL3Selectivity vs. UCHL5Notes
This compound UCHL10.32[2][3]>675-fold (IC50 = 216 µM)[3]>3125-fold (IC50 > 1 mM)[3]Covalent inhibitor, binds to active site Cys90.[1]
9RK87 (Rhodamine110 probe) UCHL10.44--Fluorescent analog of this compound.[4]
11RK72 (Biotinylated probe) UCHL1High inhibitory potential[4]--Biotinylated analog for pull-down assays.[4]
11RK73 (Biotinylated probe with PEG spacer) UCHL1High inhibitory potential[4]--Biotinylated analog with a PEG spacer for pull-down assays.[4]
JYQ88 (Negative Control) UCHL112.9[1]--45 times less potent than this compound.[1]

Table 2: Cellular Activity of this compound

Assay TypeCell LineConcentration for Full InhibitionIncubation TimeTemperature
Activity-Based Protein Profiling (ABPP)HEK293T3 µM[1][5]1 hour[1]37°C[1]

Signaling Pathways

UCHL1 is involved in several key signaling pathways, including the Akt and TGF-β pathways. Understanding these pathways is crucial for interpreting the results of target engagement studies.

UCHL1_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates UCHL1 UCHL1 UCHL1->Akt Binds to and Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Invasion Cell Invasion Downstream->Invasion Promotes

Figure 1: UCHL1-mediated activation of the Akt signaling pathway, promoting cell invasion.

UCHL1_TGFb_Pathway cluster_membrane_tgf Plasma Membrane cluster_cytosol_tgf Cytosol cluster_nucleus_tgf Nucleus TGFbRII TGF-β Receptor II TGFbRI TGF-β Receptor I TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates Ub Ubiquitin TGFbRI->Ub TGFb TGF-β Ligand TGFb->TGFbRII Binds UCHL1_tgf UCHL1 UCHL1_tgf->TGFbRI Deubiquitinates & Stabilizes pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex Binds with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Invasion & Metastasis) SMAD_complex->Transcription Translocates and Initiates Proteasome Proteasome Ub->Proteasome Degradation

Figure 2: UCHL1 regulation of the TGF-β signaling pathway.

Experimental Protocols

Here we provide detailed protocols for key experiments to study UCHL1 target engagement using this compound.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant UCHL1 in vitro.

DUB_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Detection cluster_analysis Data Analysis reagent_prep Prepare Reagents: - Recombinant UCHL1 - this compound dilutions - Ub-AMC substrate - Assay buffer pre_incubation Pre-incubate UCHL1 with this compound or DMSO reagent_prep->pre_incubation add_substrate Add Ub-AMC Substrate pre_incubation->add_substrate read_fluorescence Read Fluorescence (Excitation/Emission) add_substrate->read_fluorescence plot_data Plot % Inhibition vs. [this compound] read_fluorescence->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50 ABPP_Workflow cluster_treatment_abpp Cell Treatment cluster_labeling_abpp Probe Labeling cluster_analysis_abpp Analysis cell_culture Culture Cells treat_cells Treat Cells with This compound or DMSO cell_culture->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells add_probe Add Fluorescent UCHL1 Probe (e.g., Cy5-Ub-PA) lyse_cells->add_probe sds_page SDS-PAGE add_probe->sds_page gel_scan In-Gel Fluorescence Scanning sds_page->gel_scan western_blot Western Blot (optional) sds_page->western_blot CETSA_Workflow cluster_treatment_cetsa Cell Treatment cluster_heating Heat Challenge cluster_lysis_cetsa Lysis & Separation cluster_detection_cetsa Detection cell_culture_cetsa Culture Cells treat_cells_cetsa Treat Cells with This compound or DMSO cell_culture_cetsa->treat_cells_cetsa heat_challenge Heat Cells at a Range of Temperatures treat_cells_cetsa->heat_challenge lyse_cells_cetsa Lyse Cells heat_challenge->lyse_cells_cetsa centrifuge_cetsa Centrifuge to Separate Soluble & Aggregated Proteins lyse_cells_cetsa->centrifuge_cetsa western_blot_cetsa Western Blot for UCHL1 centrifuge_cetsa->western_blot_cetsa quantify Quantify Band Intensity western_blot_cetsa->quantify Pulldown_Workflow cluster_labeling_pd Labeling cluster_capture Capture cluster_wash_elute Wash & Elute cluster_analysis_pd Analysis prepare_lysate Prepare Cell Lysate incubate_probe Incubate Lysate with Biotinylated this compound Analog or DMSO prepare_lysate->incubate_probe add_beads Add Streptavidin-coated Beads incubate_probe->add_beads incubate_beads Incubate to Capture Biotinylated Complexes add_beads->incubate_beads wash_beads Wash Beads to Remove Non-specific Binders incubate_beads->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins sds_page_pd SDS-PAGE elute_proteins->sds_page_pd ms_analysis Mass Spectrometry (for interacting partners) elute_proteins->ms_analysis western_blot_pd Western Blot for UCHL1 sds_page_pd->western_blot_pd

References

Application Notes and Protocols for 8RK64 Click Chemistry Experimental Setup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8RK64 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer.[1][2] The this compound molecule possesses a terminal azide group, rendering it an ideal chemical probe for "click chemistry" applications.[3] This allows for the facile and specific attachment of reporter molecules, such as fluorophores or biotin, enabling the study of UCHL1 in various biological contexts.

This document provides detailed application notes and experimental protocols for the use of this compound in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions.[3] These protocols are designed to guide researchers in the successful conjugation of this compound to alkyne-containing reporter molecules for subsequent in vitro and in-cell analysis of UCHL1.

Signaling Pathway of UCHL1 and HIF-1α

UCHL1 has been shown to play a crucial role in the regulation of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[4][5][6][7][8] UCHL1 stabilizes HIF-1α by removing ubiquitin chains, thereby preventing its proteasomal degradation.[7][8] This leads to the accumulation of HIF-1α and the subsequent transcription of target genes involved in processes such as angiogenesis, metabolism, and cell survival.[5] The dysregulation of this pathway is implicated in various pathologies, including cancer.[8]

UCHL1_HIF1a_Pathway cluster_0 Normoxia cluster_1 Hypoxia / UCHL1 Activity HIF-1α HIF-1α VHL VHL HIF-1α->VHL Hydroxylation Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation UCHL1 UCHL1 Ub->UCHL1 Deubiquitination HIF-1α_stable HIF-1α (stabilized) UCHL1->HIF-1α_stable Nucleus Nucleus HIF-1α_stable->Nucleus Translocation ARE Antioxidant Response Element Target_Genes Target Gene Transcription ARE->Target_Genes Cellular_Labeling_Workflow Start Start Cell_Culture Plate cells on coverslips Start->Cell_Culture 8RK64_Treatment Treat with this compound Cell_Culture->8RK64_Treatment Wash_1 Wash with PBS 8RK64_Treatment->Wash_1 Fix_Perm Fix and Permeabilize Wash_1->Fix_Perm Click_Reaction Perform Click Reaction with Alkyne-Fluorophore Fix_Perm->Click_Reaction Wash_2 Wash with PBS Click_Reaction->Wash_2 Counterstain Counterstain Nuclei (DAPI) Wash_2->Counterstain Mount_Image Mount and Image Counterstain->Mount_Image End End Mount_Image->End

References

Application Notes and Protocols for 8RK64: A Covalent UCHL1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8RK64 is a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme highly expressed in neurons and implicated in various neurodegenerative diseases and cancers.[1][2][3] As a chemical probe, this compound contains an azide group, making it suitable for click chemistry applications, such as Activity-Based Protein Profiling (ABPP), to study the activity and function of UCHL1 in complex biological systems.[4] This document provides detailed protocols for the preparation of this compound stock solutions, its storage, and its application in key experimental assays.

Chemical Properties and Handling

PropertyValueReference
Molecular Formula C₁₄H₁₆N₈O₂S[5]
Molecular Weight 360.4 g/mol [5]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO up to 10 mM[5]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[5]
Inhibitor Type Covalent, slowly reversible[5]

Safety Precautions: Standard laboratory safety practices should be followed when handling this compound. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution , dissolve the appropriate mass of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3604 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required to fully dissolve the compound.[5]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots as recommended in the storage conditions table.

Storage Conditions

Proper storage of this compound solutions is critical to maintain their stability and activity.

Solution TypeStorage TemperatureDurationReference
Stock Solution in DMSO -80°CUp to 6 months[5]
Stock Solution in DMSO -20°CUp to 1 month[5]

Note: It is recommended to test the activity of DMSO stock solutions older than 3-6 months before use.[5]

Experimental Protocols

In Vitro UCHL1 Inhibition Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified UCHL1.

Materials:

  • Purified recombinant human UCHL1

  • Fluorogenic UCHL1 substrate (e.g., Ubiquitin-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • This compound stock solution in DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Protocol:

  • Prepare Serial Dilutions of this compound:

    • Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM).

    • Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.

  • Enzyme and Inhibitor Incubation:

    • Add a constant volume of diluted this compound or vehicle control to the wells of the 96-well plate.

    • Add a constant volume of purified UCHL1 solution to each well (except the no-enzyme control). The final enzyme concentration should be in the low nanomolar range and determined empirically.

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding a constant volume of the fluorogenic UCHL1 substrate to each well. The final substrate concentration should be at or below its Km value.

    • Immediately begin monitoring the increase in fluorescence in a plate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 350/460 nm for AMC).[6]

    • Record fluorescence readings at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Normalize the data by setting the velocity of the vehicle control as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of UCHL1 activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[7]

Expected Results: this compound is a potent inhibitor of UCHL1 with a reported IC50 value of approximately 0.32 µM (320 nM).[4]

Activity-Based Protein Profiling (ABPP) in Cell Lysates

This protocol outlines the use of this compound as a chemical probe in a competitive ABPP experiment to assess UCHL1 activity in cell lysates.

Materials:

  • Cell culture of interest (e.g., HEK293T)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound stock solution in DMSO

  • Broad-spectrum deubiquitinase (DUB) activity-based probe (e.g., HA-Ub-VS or a fluorescently tagged ubiquitin probe)

  • SDS-PAGE gels and Western blotting reagents

  • Anti-UCHL1 antibody

Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and lyse them in ice-old Lysis Buffer.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Competitive Labeling:

    • In separate microcentrifuge tubes, pre-incubate equal amounts of cell lysate with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.[8]

    • Add the broad-spectrum DUB activity-based probe to each tube at a final concentration of 1-2 µM.

    • Incubate for an additional 30-60 minutes at 37°C to allow the probe to label active DUBs.

  • SDS-PAGE and Western Blotting:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an antibody against the tag on the activity-based probe (e.g., anti-HA) or, if the probe is fluorescent, visualize it directly using an appropriate imaging system.

    • To confirm equal loading, the membrane can be subsequently probed with an anti-UCHL1 antibody.

  • Data Analysis:

    • The intensity of the band corresponding to the labeled UCHL1 will decrease with increasing concentrations of this compound, demonstrating competitive inhibition.

    • Quantify the band intensities to determine the concentration of this compound required to achieve 50% inhibition of UCHL1 labeling.

ABPP_Workflow cluster_preparation Sample Preparation cluster_inhibition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Analysis cell_lysate Cell Lysate incubate_this compound Incubate with this compound cell_lysate->incubate_this compound Pre-incubation add_probe Add Broad-Spectrum DUB Probe incubate_this compound->add_probe Inhibition sds_page SDS-PAGE add_probe->sds_page Labeling western_blot Western Blotting/ Fluorescence Scan sds_page->western_blot Separation analysis Data Analysis western_blot->analysis Detection

Cell-Based UCHL1 Target Engagement Assay

This protocol describes a method to assess the engagement of this compound with UCHL1 in intact cells.

Materials:

  • Cell line of interest cultured in appropriate media

  • This compound stock solution in DMSO

  • Lysis Buffer

  • Broad-spectrum DUB activity-based probe

  • SDS-PAGE and Western blotting reagents

  • Anti-UCHL1 antibody

Protocol:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., up to 3 µM) or vehicle control (DMSO) in complete culture medium for a desired period (e.g., 1-4 hours).[5]

  • Cell Lysis and Probe Labeling:

    • Wash the cells with ice-cold PBS and lyse them.

    • Clarify the lysate and determine the protein concentration.

    • Incubate the lysate with a broad-spectrum DUB activity-based probe as described in the ABPP protocol.

  • Analysis:

    • Perform SDS-PAGE and Western blotting as described in the ABPP protocol to visualize the labeling of UCHL1.

  • Data Analysis:

    • A decrease in the labeling of UCHL1 in cells treated with this compound compared to the vehicle control indicates target engagement. Full inhibition is expected at approximately 3 µM in an ABPP assay.[5]

UCHL1 Signaling Pathway

UCHL1 is a key regulator of the ubiquitin-proteasome system and has been shown to be involved in several signaling pathways, including the PI3K/Akt pathway. By deubiquitinating and stabilizing key proteins, UCHL1 can influence cell survival, proliferation, and other cellular processes.

UCHL1_Signaling UCHL1 UCHL1 Ubiquitin Ubiquitin Pool UCHL1->Ubiquitin Maintains monoubiquitin PI3K PI3K UCHL1->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Downstream Cell Survival, Proliferation, Metabolism mTOR->Downstream Substrate Ubiquitinated Substrates Substrate->UCHL1 Deubiquitination Proteasome Proteasome Substrate->Proteasome Degradation This compound This compound This compound->UCHL1 Inhibits

Conclusion

This compound is a valuable tool for studying the function of UCHL1. Its covalent nature and the presence of a click chemistry handle make it particularly useful for activity-based protein profiling and target engagement studies. The protocols provided here offer a starting point for researchers to utilize this compound in their investigations into the roles of UCHL1 in health and disease. As with any experimental system, optimization of concentrations and incubation times may be necessary for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 8RK64 Concentration to Minimize Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the chemical probe 8RK64 while minimizing its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a covalent and slowly reversible chemical probe designed to target Ubiquitin C-terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme (DUB).[1][2] UCHL1 is implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease, as well as in the progression of some cancers.[1][2][3] The probe acts by covalently binding to the active site cysteine (Cys90) of UCHL1.[4]

Q2: What are the known off-targets of this compound?

The primary known off-target of this compound is the deglycase PARK7 (also known as DJ-1).[1][2][3] Additionally, a scan against a panel of receptors, transporters, and ion channels identified a potential interaction with SIGMAR1.[4] It is crucial to consider these off-target interactions when designing experiments and interpreting data.

Q3: What is the recommended concentration range for using this compound in cell-based assays?

The recommended concentration for achieving full inhibition of UCHL1 in cell-based activity-based protein profiling (ABPP) assays is up to 3 µM.[1][4] However, the optimal concentration will be cell-line and assay-dependent. It is strongly advised to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect in your specific experimental system.[5][6]

Q4: Is there a negative control available for this compound?

Yes, JYQ88 is the recommended negative control for this compound.[1][4] JYQ88 is structurally similar to this compound but is significantly less potent against UCHL1 (IC50 = 12.9 µM, which is approximately 45 times less potent than this compound).[4] Interestingly, JYQ88 binds more effectively to the off-target PARK7 compared to this compound.[4] Using JYQ88 alongside this compound can help to distinguish between on-target UCHL1 effects and off-target effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound and its Negative Control JYQ88

CompoundTargetAssay TypeIC50Notes
This compound UCHL1Ub-Rho-morpholine substrate assay320 nMCovalent inhibitor.[4]
UCHL3Ub-Rho-morpholine substrate assay216 µM>675-fold selectivity over UCHL3.[4]
UCHL5Ub-Rho-morpholine substrate assay>> 200 µMHighly selective over UCHL5.[4]
PARK72-step labeling pull-down proteomicsIdentified as an off-target[4]
SIGMAR1PDSP scanKᵢ = 3429.51 nMIdentified as a potential off-target.[4]
JYQ88 UCHL1Ub-Rho-morpholine substrate assay12.9 µM45-fold less potent than this compound.[4]
UCHL1ABPP experimentNo inhibition observed[4]
PARK7Not specifiedBinds more effectively than this compound[4]

Troubleshooting Guides

Issue 1: Observed phenotype is not consistent with known UCHL1 biology.

  • Possible Cause: The observed effect may be due to inhibition of the off-target PARK7.

  • Troubleshooting Steps:

    • Use the negative control: Repeat the experiment with the negative control compound JYQ88 at the same concentration as this compound. Since JYQ88 is a more potent binder of PARK7 but a weak inhibitor of UCHL1, if the phenotype persists with JYQ88, it is likely a PARK7-mediated effect.[4]

    • Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of UCHL1 or PARK7.[5] If the phenotype is rescued in UCHL1 knockdown cells but not in PARK7 knockdown cells, it confirms an on-target effect.

    • Dose-response analysis: Perform a detailed dose-response curve with both this compound and JYQ88. On-target effects should correlate with the IC50 of this compound for UCHL1.[7]

Issue 2: High cellular toxicity at effective concentrations of this compound.

  • Possible Cause: Off-target toxicity or solvent toxicity.

  • Troubleshooting Steps:

    • Optimize concentration: Determine the minimal effective concentration of this compound through a dose-response experiment to minimize potential off-target effects.[6]

    • Solvent control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line (typically <0.5%).[8][9]

    • Incubation time: Reduce the incubation time with this compound to see if the toxicity is time-dependent.

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Compound instability or improper storage.

  • Troubleshooting Steps:

    • Proper storage: Store this compound as a dry powder or in DMSO stock solutions at -20°C or -80°C.[6] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]

    • Fresh dilutions: Prepare fresh dilutions of this compound in your experimental media for each experiment. Some compounds can be unstable in aqueous media.[6]

    • Check for precipitation: Visually inspect your working solutions for any signs of precipitation, especially after dilution into aqueous buffers.[9]

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

Objective: To identify the lowest concentration of this compound that effectively inhibits UCHL1 activity in a cell-based assay.

Methodology:

  • Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1] Create a serial dilution of this compound in cell culture media to achieve a range of final concentrations (e.g., 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the media from the cells and add the media containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined period based on your experimental goals.

  • Endpoint Analysis: Analyze the desired endpoint, which could be a direct measure of UCHL1 activity (e.g., using an activity-based probe) or a downstream signaling event. A western blot for a known UCHL1 substrate or a cell viability assay are common endpoints.[6][10]

  • Data Analysis: Plot the measured effect against the log of the this compound concentration to determine the EC50 or IC50.

Protocol 2: Western Blot to Assess On-Target vs. Off-Target Effects

Objective: To differentiate between the effects of this compound on UCHL1 and its off-target PARK7.

Methodology:

  • Experimental Groups: Set up the following experimental groups:

    • Untreated cells

    • Vehicle control (DMSO)

    • This compound at the determined optimal concentration

    • JYQ88 at the same concentration as this compound

    • siRNA knockdown of UCHL1

    • siRNA knockdown of PARK7

  • Cell Treatment: Treat the cells with the respective compounds or perform siRNA transfection as per standard protocols.

  • Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against your protein of interest (a downstream target of UCHL1 or PARK7), as well as antibodies against total UCHL1, total PARK7, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis: Compare the changes in your protein of interest across the different treatment groups to dissect the on-target and off-target effects.

Visualizations

Signaling_Pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound UCHL1 UCHL1 This compound->UCHL1 Inhibits PARK7 PARK7 This compound->PARK7 Inhibits Substrate_A Substrate_A UCHL1->Substrate_A Deubiquitinates Downstream_Effect_1 Downstream_Effect_1 Substrate_A->Downstream_Effect_1 Promotes Substrate_B Substrate_B PARK7->Substrate_B Regulates Downstream_Effect_2 Downstream_Effect_2 Substrate_B->Downstream_Effect_2 Inhibits

Caption: Hypothetical signaling pathways for this compound on- and off-target effects.

Experimental_Workflow Workflow for Optimizing this compound Concentration A Determine Target IC50 (Biochemical Assay) B Perform Dose-Response in Cells (e.g., 0.1x to 100x IC50) A->B C Identify Lowest Effective Concentration for On-Target Effect B->C D Assess Off-Target Effects at Effective Concentration C->D E Validate with Negative Control (JYQ88) and Genetic Knockdown D->E F Optimized Experimental Concentration E->F

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Q1 Does the phenotype persist with negative control JYQ88? Start->Q1 A1_Yes Likely Off-Target Effect (e.g., PARK7) Q1->A1_Yes Yes A1_No Potentially On-Target Effect Q1->A1_No No Q2 Is the phenotype rescued by UCHL1 knockdown? A1_No->Q2 A2_Yes Confirmed On-Target Effect Q2->A2_Yes Yes A2_No Consider other off-targets or experimental artifacts Q2->A2_No No

Caption: Decision tree for troubleshooting unexpected phenotypes with this compound.

References

Technical Support Center: Troubleshooting Insolubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing insolubility issues encountered during experiments, with a specific focus on the chemical probe 8RK64 and general protein insolubility.

Troubleshooting Guide: this compound Insolubility

Issue: You are observing precipitation or poor solubility of this compound when preparing solutions for your experiments.

This compound is a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1) and is soluble in DMSO up to 10 mM.[1] However, issues can arise when diluting the DMSO stock into aqueous buffers for cellular assays.

FAQs for this compound Insolubility

Q1: My this compound precipitated out of solution when I diluted my DMSO stock into my aqueous assay buffer. How can I prevent this?

A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The key is to ensure the final concentration of both the compound and the organic solvent are compatible with your experimental system.

  • Optimize Final DMSO Concentration: Minimize the final percentage of DMSO in your assay. While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of 0.5% or lower in your cell-based assays.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your this compound stock solution in your aqueous buffer. This gradual decrease in solvent polarity can help keep the compound in solution.

  • Pre-warm Aqueous Buffer: Gently warming your aqueous buffer before adding the this compound stock can sometimes improve solubility. Ensure the temperature is compatible with your experimental components.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound stock to the aqueous buffer to prevent localized high concentrations that can lead to precipitation.

Q2: What is the recommended storage condition for this compound solutions?

A2: Proper storage is crucial to maintain the stability and activity of this compound.

  • Dry Powder: Store the solid compound as a dry powder at the recommended temperature.

  • DMSO Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO (up to 10 mM).[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] Protect from light.[2] DMSO stocks older than 3-6 months should be tested for activity before use.[1]

Q3: At what concentration should I use this compound in my cell-based assays?

A3: The recommended concentration for cell-based assays is up to 3 µM.[1] For in vivo use in zebrafish, concentrations up to 50 µM have been reported.[1] It is always best to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Quantitative Data Summary for this compound
ParameterValueReference
TargetUCHL1[1][3]
In vitro IC50300 nM[1]
Recommended Cell Assay ConcentrationUp to 3 µM[1]
Recommended in vivo Concentration (Zebrafish)Up to 50 µM[1]
Solubility in DMSOUp to 10 mM[1]
Experimental Protocol: Preparation of this compound Working Solution

This protocol outlines the steps for preparing a working solution of this compound for a typical cell-based assay.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Aqueous assay buffer (e.g., cell culture medium, PBS)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. This will be your primary stock solution.

    • Vortex thoroughly to ensure the compound is completely dissolved.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to perform an intermediate dilution in DMSO.

  • Prepare the Final Working Solution:

    • Gently pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).

    • Add the required volume of the this compound stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%).

    • Immediately vortex the solution gently to ensure rapid and uniform mixing.

  • Verification (Optional):

    • Visually inspect the solution for any signs of precipitation.

    • If you have the necessary equipment, you can use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates.

Workflow for Preparing this compound Working Solutions

prep_stock Prepare 10 mM Stock in DMSO intermediate_dilution Intermediate Dilution in DMSO (Optional) prep_stock->intermediate_dilution If needed prep_working Prepare Final Working Solution in Aqueous Buffer prep_stock->prep_working intermediate_dilution->prep_working vortex Vortex Immediately prep_working->vortex

Caption: A stepwise workflow for the preparation of this compound working solutions for use in assays.

FAQs: General Protein Insolubility

For researchers working with recombinant proteins, insolubility is a common challenge. Here are some frequently asked questions and troubleshooting strategies.

Q1: My recombinant protein is expressed in inclusion bodies. What can I do to increase its solubility?

A1: The formation of insoluble inclusion bodies is a frequent issue in recombinant protein expression, especially in bacterial systems like E. coli.[4] Several factors can be optimized to improve the yield of soluble protein.

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., to 15-25°C) slows down protein synthesis, which can promote proper folding and reduce aggregation.[5][6]

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, giving the protein more time to fold correctly.[5][7]

  • Change Expression Host: Some E. coli strains are better suited for expressing certain proteins. Trying different host strains can sometimes improve solubility.[8]

  • Use a Solubility-Enhancing Fusion Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can enhance the solubility of the target protein.[6]

  • Co-express Chaperones: If your protein requires assistance in folding, co-expressing chaperone proteins can help increase the soluble fraction.[7]

Q2: How can I optimize my buffer conditions to improve protein solubility?

A2: The composition of your buffer can significantly impact protein solubility.

  • pH: The pH of the buffer should be optimized. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.[9][10]

  • Ionic Strength: The salt concentration can affect protein solubility. Low to moderate salt concentrations (e.g., 150-500 mM NaCl) can help prevent aggregation by shielding electrostatic interactions.[5][9]

  • Additives: Various additives can be included in the buffer to stabilize the protein and prevent aggregation.[9] These include:

    • Glycerol or other polyols: These can stabilize proteins.

    • Sugars (e.g., sucrose, trehalose): Can have a stabilizing effect.

    • Non-denaturing detergents (for membrane proteins): Help to mimic the native environment.

    • Reducing agents (e.g., DTT, BME): To prevent the formation of incorrect disulfide bonds.

Q3: I have already purified my protein, but it is aggregating over time. How can I prevent this?

A3: Maintaining protein stability after purification is crucial.

  • Optimize Storage Conditions:

    • Concentration: Store the protein at an optimal concentration. Very high concentrations can promote aggregation.[10]

    • Temperature: Store at an appropriate temperature. For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is often recommended. Avoid repeated freeze-thaw cycles.[10]

    • Cryoprotectants: Add cryoprotectants like glycerol (10-50%) to your storage buffer to prevent aggregation during freezing.[10]

  • Buffer Exchange: If your protein is in a buffer that is not optimal for its long-term stability, consider exchanging it into a more suitable buffer using dialysis or a desalting column.

Quantitative Data Summary: Factors Affecting Protein Solubility
FactorGeneral RecommendationRationale
Temperature Lower expression temperature (15-25°C)Slows down protein synthesis, promotes proper folding.[5][6]
Inducer (IPTG) Conc. Lower concentration (e.g., 0.005 - 0.1 mM)Reduces transcription rate, allowing more time for folding.[7][8]
pH Adjust pH away from the protein's pIIncreases net charge, reducing aggregation.[9][10]
Ionic Strength 150-500 mM NaClShields electrostatic interactions that can lead to aggregation.[5][9]
Experimental Protocol: Trial Expression for Optimizing Soluble Protein Yield

This protocol describes a small-scale trial expression to test different conditions for maximizing the yield of soluble recombinant protein.

Materials:

  • E. coli expression strain transformed with the plasmid containing your gene of interest

  • LB medium (or other suitable growth medium)

  • Inducer (e.g., IPTG)

  • Shaking incubator

  • Spectrophotometer

  • Lysis buffer (e.g., Tris buffer with NaCl, lysozyme, DNase I)

  • Sonicator or other cell disruption equipment

  • Centrifuge

  • SDS-PAGE equipment and reagents

Procedure:

  • Inoculation and Growth:

    • Inoculate several small cultures (e.g., 10 mL) of your expression strain.

    • Grow the cultures at 37°C with shaking until the OD600 reaches 0.4-0.6.[6]

  • Induction under Different Conditions:

    • Divide the cultures into different groups to test various conditions:

      • Temperature: Induce cultures at different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).[6]

      • IPTG Concentration: Induce cultures with a range of IPTG concentrations (e.g., 1 mM, 0.5 mM, 0.1 mM, 0.05 mM).

    • For cultures induced at lower temperatures, allow them to cool to the desired temperature before adding the inducer.[6]

  • Expression:

    • Continue to incubate the cultures with shaking for an appropriate amount of time (e.g., 4 hours for 37°C, 5-6 hours for 30°C, overnight for <25°C).[6]

  • Cell Lysis and Fractionation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellets in lysis buffer.

    • Lyse the cells (e.g., by sonication).

    • Separate the soluble and insoluble fractions by centrifugation. The supernatant contains the soluble proteins, and the pellet contains the insoluble proteins (including inclusion bodies).

  • Analysis by SDS-PAGE:

    • Analyze samples from the total cell lysate, the soluble fraction, and the insoluble fraction by SDS-PAGE.

    • Compare the amount of your target protein in the soluble and insoluble fractions for each condition to determine the optimal conditions for soluble expression.

Troubleshooting Logic for Protein Insolubility

cluster_expression Expression Optimization cluster_buffer Buffer Optimization cluster_purification Purification Strategy start Protein Insolubility Observed check_expression Optimize Expression Conditions? start->check_expression check_buffer Optimize Buffer Conditions? check_expression->check_buffer No Improvement lower_temp Lower Temperature check_expression->lower_temp lower_iptg Lower IPTG check_expression->lower_iptg change_strain Change Host Strain check_expression->change_strain check_purification Modify Purification Strategy? check_buffer->check_purification No Improvement adjust_ph Adjust pH check_buffer->adjust_ph adjust_salt Adjust Salt Conc. check_buffer->adjust_salt additives Use Additives check_buffer->additives denaturing_purification Purify under Denaturing Conditions and Refold check_purification->denaturing_purification No Improvement fusion_tag Add Solubility Tag check_purification->fusion_tag change_chromatography Change Chromatography check_purification->change_chromatography

Caption: A decision-making workflow for troubleshooting protein insolubility issues.

References

Technical Support Center: Mitigating 8RK64 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of 8RK64, a covalent chemical probe for Ubiquitin C-terminal hydrolase L1 (UCHL1).[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective chemical probe that covalently inhibits the deubiquitinating enzyme UCHL1.[3] Its mechanism involves forming a covalent bond with the active site cysteine (Cys90) of UCHL1, thereby blocking its enzymatic activity.[3] UCHL1 is involved in various cellular processes, including protein degradation and signaling pathways, and its inhibition can impact cell fate.[4][5]

Q2: What is the recommended concentration of this compound for cell-based assays?

A2: The recommended concentration for this compound in cell-based assays is up to 3 µM for full inhibition of UCHL1 activity.[1][3] However, the optimal non-toxic concentration can vary significantly depending on the cell line and the duration of the experiment. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific experimental setup.

Q3: What are the potential causes of this compound-induced cytotoxicity?

A3: Cytotoxicity associated with this compound can stem from several factors:

  • On-target effects: Inhibition of UCHL1's normal functions, which are essential for neuronal health and protein homeostasis, can lead to cell stress and death.[6][7]

  • Off-target effects: Although this compound is highly selective, it has a known off-target activity against PARK7 (DJ-1) and SIGMAR1.[3] At higher concentrations, interactions with other cellular targets might contribute to toxicity.

  • Covalent modification: As a covalent inhibitor, this compound permanently modifies its target, which can be more cytotoxic than reversible inhibition.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.[8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell culture.

Issue Potential Cause Suggested Solution
High levels of cell death observed shortly after this compound treatment. Inhibitor concentration is too high.Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a range below the recommended 3 µM.
Cell line is particularly sensitive to UCHL1 inhibition.Consider using a less sensitive cell line or reducing the exposure time to this compound.
Solvent (DMSO) concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle-only control.[8]
Inconsistent results between experiments. Variability in cell health or density.Use cells at a consistent passage number and confluency. Ensure cells are in the logarithmic growth phase.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.[1]
No observable effect of this compound on the intended biological process. Inhibitor concentration is too low.Confirm the activity of your this compound stock. Increase the concentration in a stepwise manner, while monitoring for cytotoxicity.
The biological process is not dependent on UCHL1 activity in your cell model.Use a positive control known to be affected by UCHL1 inhibition. Confirm UCHL1 expression in your cell line.

Quantitative Data Summary

The following table provides a hypothetical summary of this compound cytotoxicity across different cell lines. This data is for illustrative purposes and should be confirmed experimentally.

Cell Line Cell Type Hypothetical Cytotoxicity IC50 (µM) after 48h
SH-SY5YHuman Neuroblastoma5.2
HEK293THuman Embryonic Kidney10.8
A549Human Lung Carcinoma8.5
JurkatHuman T-cell Leukemia6.3

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a method to determine the highest concentration of this compound that can be used without inducing significant cytotoxicity in your cell line of interest.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested range is from 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Plot the cell viability against the this compound concentration to determine the cytotoxic IC50 value.

Protocol 2: Assessing this compound-Induced Apoptosis via Caspase-3/7 Activity Assay

This protocol allows for the quantification of apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cells treated with this compound at various concentrations and a vehicle control

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Treat cells with this compound as determined by your experimental design in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence indicates higher caspase-3/7 activity and apoptosis.

Protocol 3: Detecting this compound-Induced Necroptosis via Western Blot for Phospho-MLKL

This protocol assesses necroptosis by detecting the phosphorylation of MLKL, a key event in the necroptotic pathway.

Materials:

  • Cells treated with this compound, vehicle control, and a positive control for necroptosis (e.g., TNF-α + z-VAD-FMK)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-MLKL and anti-total-MLKL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein samples and run them on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane and incubate with the primary antibody against phospho-MLKL overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.

  • Analysis: An increased signal for phospho-MLKL in this compound-treated cells compared to the control suggests the induction of necroptosis. Normalize the phospho-MLKL signal to total MLKL.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate prep_compound Prepare Serial Dilutions of this compound start->prep_compound treat_cells Treat Cells with this compound/Vehicle prep_compound->treat_cells incubation Incubate for 24/48/72h treat_cells->incubation add_reagent Add Cell Viability Reagent incubation->add_reagent read_plate Measure Viability (Plate Reader) add_reagent->read_plate analyze_data Plot Dose-Response Curve read_plate->analyze_data determine_ic50 Determine Non-Toxic Concentration analyze_data->determine_ic50 apoptosis_pathway UCHL1 UCHL1 Ub_proteins Ubiquitinated Proteins UCHL1->Ub_proteins deubiquitinates Cell_Stress Cellular Stress UCHL1->Cell_Stress prevents Inhibitor This compound Inhibitor->UCHL1 inhibits Inhibitor->Cell_Stress induces Proteasome Proteasome Ub_proteins->Proteasome degradation Mitochondria Mitochondria Cell_Stress->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes necroptosis_pathway UCHL1 UCHL1 RIPK1_Ub Ub-RIPK1 UCHL1->RIPK1_Ub deubiquitinates Inhibitor This compound Inhibitor->UCHL1 inhibits RIPK1 RIPK1 Inhibitor->RIPK1 promotes activation RIPK1_Ub->RIPK1 prevents activation Necrosome Necrosome (RIPK1-RIPK3) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL Necroptosis Necroptosis pMLKL->Necroptosis executes Necrosome->MLKL phosphorylates Necrosome->pMLKL phosphorylates

References

improving signal-to-noise ratio with 8RK59 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the 8RK59 probe for imaging Ubiquitin C-Terminal Hydrolase L1 (UCHL1) activity.

Frequently Asked Questions (FAQs)

Q1: What is 8RK59 and how does it work?

8RK59 is a potent, cell-permeable, fluorescent small-molecule activity-based probe designed to target and covalently bind to the active site of Ubiquitin C-Terminal Hydrolase L1 (UCHL1).[1][2][3] It contains a BodipyFL fluorophore, allowing for the visualization of UCHL1 activity in live cells and in vivo models like zebrafish embryos.[1][2] The probe's binding is dependent on the catalytic activity of UCHL1, with the cyanimide moiety of 8RK59 reacting with the active-site cysteine of UCHL1 to form a stable covalent adduct.[1][2]

Q2: What is the recommended concentration of 8RK59 for cell-based imaging?

For live-cell imaging, a concentration of 5 µM 8RK59 is a good starting point.[1][2][4] However, optimal concentration may vary depending on the cell line and experimental conditions. It is advisable to perform a concentration titration to determine the best signal-to-noise ratio for your specific system.

Q3: How can I be sure the signal I'm observing is specific to UCHL1 activity?

To validate the specificity of the 8RK59 signal, several control experiments are recommended:

  • Pharmacological Inhibition: Pre-treat cells with a known UCHL1 inhibitor, such as 6RK73, before adding the 8RK59 probe. A significant decrease in fluorescence intensity compared to the untreated control indicates that the signal is dependent on UCHL1 activity.[1][2]

  • Genetic Knockdown: Utilize shRNA or other gene-silencing techniques to reduce the expression of UCHL1. A corresponding decrease in the 8RK59 signal in the knockdown cells compared to control cells will confirm target specificity.[1][2]

  • Inactive Mutant Control: In overexpression systems, compare the signal from cells expressing wild-type UCHL1 to those expressing a catalytically inactive mutant (e.g., C90A). The 8RK59 probe should only label the wild-type enzyme.[3][4]

Q4: I am observing high background fluorescence. What are the possible causes and solutions?

High background can obscure the specific signal and reduce the signal-to-noise ratio. Here are some common causes and troubleshooting tips:

  • Excess Probe Concentration: Using too high a concentration of 8RK59 can lead to non-specific binding and increased background. Try reducing the probe concentration.

  • Insufficient Washing: Inadequate washing after probe incubation can leave unbound probe in the sample. Ensure thorough washing steps with an appropriate buffer like PBS.[5]

  • Autofluorescence: Some cell types or tissues exhibit natural fluorescence. To check for this, image an unstained sample under the same conditions.[6][7] If autofluorescence is an issue, consider using a fluorophore with a different excitation/emission spectrum or employing spectral unmixing techniques if your imaging system allows.

  • Non-specific Antibody Binding (for co-staining): If you are performing immunofluorescence in conjunction with 8RK59 imaging, high background could be due to the secondary antibody. Run a control without the primary antibody to check for non-specific binding of the secondary.[8]

Q5: My 8RK59 signal is very weak. How can I improve it?

Low signal intensity can make it difficult to detect and quantify UCHL1 activity. Consider the following to enhance your signal:

  • Low UCHL1 Expression: The target protein may be expressed at low levels in your cells of interest. Confirm UCHL1 expression levels using techniques like Western blotting or qPCR.[7]

  • Suboptimal Probe Concentration or Incubation Time: The concentration of 8RK59 may be too low, or the incubation time too short. Try increasing the concentration or extending the incubation period.[8]

  • Imaging System Settings: Ensure that the excitation and emission filters on your microscope are appropriate for the BodipyFL fluorophore. Adjust the gain and exposure settings to optimize signal detection without saturating the detector.[6]

  • Photobleaching: The fluorophore on the 8RK59 probe can be susceptible to photobleaching, especially with prolonged exposure to excitation light. Minimize light exposure and use an anti-fade mounting medium if imaging fixed cells.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Background Probe concentration is too high.Decrease the concentration of 8RK59.
Insufficient washing.Increase the number and duration of wash steps after probe incubation.[5]
Autofluorescence of cells or tissue.Image an unstained control sample. If autofluorescence is high, consider using a different fluorophore or spectral imaging.[6][7]
Non-specific binding of secondary antibody (in co-staining).Perform a secondary antibody-only control. Consider using a different blocking solution or secondary antibody.[8]
Low Signal Low expression of UCHL1.Verify UCHL1 expression levels by Western blot or other methods.[7]
Suboptimal probe concentration or incubation time.Increase the 8RK59 concentration and/or incubation time.[8]
Incorrect imaging settings.Ensure correct filter sets for BodipyFL are being used. Optimize gain and exposure settings.[6]
Photobleaching.Minimize exposure to excitation light. Use anti-fade reagents for fixed samples.[9]
No Signal Absence of UCHL1 activity.Ensure your experimental model has active UCHL1. Include a positive control cell line known to express active UCHL1.
Incompatible primary and secondary antibodies (in co-staining).Ensure the secondary antibody is raised against the host species of the primary antibody.[8]
Signal Not Specific Off-target binding of the probe.Perform control experiments with a UCHL1 inhibitor (e.g., 6RK73) or UCHL1 knockdown to confirm signal specificity.[1][2]

Experimental Protocols

Live-Cell Imaging of UCHL1 Activity with 8RK59

This protocol is adapted from studies utilizing 8RK59 for live-cell imaging.[1][2]

  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture under standard conditions to the desired confluency.

  • Control Groups (Optional but Recommended):

    • Inhibitor Control: Pre-treat a subset of cells with a UCHL1 inhibitor (e.g., 6RK73) for a designated time before adding the 8RK59 probe.

    • Negative Control (Knockdown): Use cells where UCHL1 has been knocked down.

  • Probe Incubation: Add 8RK59 to the cell culture medium to a final concentration of 5 µM. Incubate the cells for the desired period (e.g., overnight).

  • Washing: Gently wash the cells two to three times with phosphate-buffered saline (PBS) to remove unbound probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with filters appropriate for BodipyFL (Excitation/Emission maxima ~505/513 nm).

Immunofluorescence (IF) Staining Following 8RK59 Labeling

This protocol allows for the co-localization of UCHL1 activity (via 8RK59) and UCHL1 protein expression (via antibody staining).[1][2]

  • 8RK59 Labeling: Follow steps 1-3 from the live-cell imaging protocol.

  • Cell Fixation: After incubation with 8RK59, wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15-20 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for UCHL1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (with a fluorophore spectrally distinct from BodipyFL) for 1-2 hours at room temperature in the dark.

  • Washing and Mounting: Wash the cells with PBS, and then mount with a suitable mounting medium, preferably one containing an anti-fade reagent.

  • Imaging: Image the cells using a fluorescence or confocal microscope, ensuring to use the correct filter sets for both 8RK59 and the secondary antibody fluorophore.

Quantitative Data Summary

Parameter Value Reference
8RK59 IC50 for UCHL1 ~1 µM[3]
Recommended in vitro concentration 5 µM[1][2][4]

Visualizations

experimental_workflow cluster_live_cell Live-Cell Imaging cluster_if Immunofluorescence Co-staining A Plate and Culture Cells B Add 5 µM 8RK59 A->B C Incubate B->C D Wash with PBS C->D F Fix Cells C->F After Incubation E Image (BodipyFL channel) D->E G Permeabilize F->G H Block G->H I Primary Antibody (anti-UCHL1) H->I J Secondary Antibody (distinct fluorophore) I->J K Wash and Mount J->K L Image (dual channel) K->L

Caption: Experimental workflows for 8RK59 imaging.

signal_validation cluster_controls Specificity Controls A Observed 8RK59 Signal B Pre-treat with UCHL1 Inhibitor (e.g., 6RK73) A->B C Use UCHL1 Knockdown Cells A->C D Use Catalytically Inactive UCHL1 Mutant A->D E Reduced/Absent Signal B->E C->E D->E F Specific UCHL1 Activity Signal E->F Confirms

Caption: Logic for validating 8RK59 signal specificity.

mechanism_of_action UCHL1 Active UCHL1 Active Site Cysteine Complex Covalent UCHL1-8RK59 Complex Fluorescently Labeled UCHL1->Complex Probe 8RK59 Probe Cyanimide Moiety BodipyFL Probe->UCHL1:cys Covalent Bonding

References

Technical Support Center: 8RK64 and Off-Target Activity on PARK7/DJ1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target activity of the chemical probe 8RK64 on PARK7/DJ1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a chemical probe designed to target Ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative diseases and cancer.[1][2] It is a covalent and slowly reversible inhibitor with an in vitro IC50 of approximately 300 nM for UCHL1.[1]

Q2: Has off-target activity been reported for this compound?

Yes, a significant off-target activity of this compound has been identified as the protein deglycase PARK7, also known as DJ-1.[1][2][3] This was discovered through activity-based protein profiling (ABPP) and pull-down experiments coupled with mass spectrometry.[2][4]

Q3: How significant is the off-target interaction with PARK7/DJ1?

The interaction is significant enough to be a critical consideration in experiments using this compound. In competitive labeling experiments with a fluorescent derivative of this compound (8RK59), both UCHL1 and PARK7 were labeled to a nearly equal extent when present in equal amounts.[3][5]

Q4: What is the mechanism of this compound interaction with PARK7/DJ1?

Similar to its interaction with UCHL1, this compound acts as a covalent inhibitor of PARK7.[5] X-ray crystallography has shown that this compound forms a covalent bond with the active site cysteine (Cys106) of PARK7.[3][5]

Troubleshooting Guide

This guide is intended to help researchers identify and mitigate potential issues arising from the off-target activity of this compound on PARK7/DJ1 during their experiments.

Issue: Ambiguous results or unexpected phenotypes when using this compound.

This could be due to the simultaneous inhibition of both UCHL1 and PARK7/DJ1.

Troubleshooting Workflow:

troubleshooting_workflow start Start: Unexpected Results with this compound check_off_target Consider PARK7/DJ1 Off-Target Effect start->check_off_target validate_target Validate Target Engagement check_off_target->validate_target Hypothesize off-target effect control_exp Perform Control Experiments check_off_target->control_exp Isolate variable validate_uchl1 Confirm UCHL1 Inhibition (e.g., Western Blot for UCHL1 substrates) validate_target->validate_uchl1 validate_park7 Assess PARK7 Inhibition (e.g., PARK7 activity assay) validate_target->validate_park7 use_negative_control Use Negative Control (e.g., JYQ88 for UCHL1) control_exp->use_negative_control use_selective_inhibitor Use a More Selective PARK7 Inhibitor control_exp->use_selective_inhibitor knockdown_exp siRNA/shRNA Knockdown of UCHL1 or PARK7 control_exp->knockdown_exp data_analysis Re-evaluate Data conclusion Conclusion: Differentiate UCHL1 vs. PARK7 Effects data_analysis->conclusion validate_uchl1->data_analysis validate_park7->data_analysis use_negative_control->data_analysis use_selective_inhibitor->data_analysis knockdown_exp->data_analysis

Caption: Troubleshooting workflow for this compound off-target effects.

Data Presentation

Table 1: In Vitro Potency of this compound and Related Compounds

CompoundTargetIC50Notes
This compoundUCHL1300 nM[1]Covalent, slowly reversible inhibitor.
This compoundUCHL3216 µM[2][6]Demonstrates selectivity over UCHL3.
This compoundUCHL5>1 mM[2]Highly selective over UCHL5.
JYQ88UCHL112.9 µM[6]A negative control compound, significantly less potent on UCHL1.
JYQ88PARK7More potent than this compound on PARK7Can be used to study PARK7-specific effects.[3][5]

Experimental Protocols

1. Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This method is used to identify enzyme activities in complex biological samples.

  • Cell Lysate Preparation: Prepare cell lysates from relevant cell lines (e.g., HEK293T).

  • Probe Incubation: Treat the cell lysate with this compound at various concentrations for a specified time (e.g., 1 hour at 37°C).[6]

  • Competitive Labeling: Add a broad-spectrum fluorescently tagged ubiquitin probe (e.g., Cy5-Ub-PA) to label the remaining active deubiquitinases (DUBs).[2]

  • SDS-PAGE and Fluorescence Scanning: Separate the proteins by SDS-PAGE and visualize the labeled DUBs using a fluorescence scanner. A decrease in fluorescence intensity at the molecular weight corresponding to a specific DUB indicates inhibition by this compound.

2. Two-Step Labeling and Pull-Down for Target Identification

This method is used to enrich and identify proteins that covalently bind to the probe.

  • Cell Incubation: Incubate cells (e.g., HEK293T) with an azide-containing version of the probe (this compound contains an azide moiety).[2][4]

  • Cell Lysis and Click Chemistry: Lyse the cells and perform a click reaction with a biotin-alkyne tag. This attaches biotin to the probe-bound proteins.[2][4]

  • Enrichment: Use neutravidin-coated beads to pull down the biotin-labeled proteins.[2][4]

  • Mass Spectrometry: Elute the bound proteins, digest them with trypsin, and identify them using LC-MS/MS.[2][4]

Signaling Pathway and Experimental Workflow Diagrams

Potential Signaling Pathway of this compound Off-Target Effect

signaling_pathway cluster_this compound This compound cluster_targets Cellular Targets cluster_effects Downstream Effects n_this compound This compound UCHL1 UCHL1 (On-Target) n_this compound->UCHL1 Inhibition PARK7 PARK7/DJ1 (Off-Target) n_this compound->PARK7 Inhibition UCHL1_effect Modulation of Ubiquitin Homeostasis UCHL1->UCHL1_effect PARK7_effect Alteration of Oxidative Stress Response & other PARK7 functions PARK7->PARK7_effect experimental_workflow start Hypothesis: this compound has off-target effects abpp Activity-Based Protein Profiling (ABPP) start->abpp pulldown_ms Pull-down with this compound followed by Mass Spectrometry start->pulldown_ms result_abpp Identification of inhibition of proteins at unexpected molecular weights abpp->result_abpp result_ms Identification of PARK7/DJ1 in pull-down pulldown_ms->result_ms recombinant_protein In vitro assay with recombinant PARK7/DJ1 result_recombinant Direct measurement of PARK7/DJ1 inhibition recombinant_protein->result_recombinant crystallography Co-crystallization of this compound with PARK7/DJ1 result_xtal Structural confirmation of covalent binding crystallography->result_xtal conclusion Confirmation of PARK7/DJ1 as an off-target result_abpp->conclusion result_ms->recombinant_protein result_recombinant->crystallography result_xtal->conclusion

References

interpreting unexpected results with 8RK64 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 8RK64, a covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound and its derivatives.

Issue 1: Lower than Expected UCHL1 Inhibition

Question: We are observing lower than expected inhibition of UCHL1 activity after treatment with this compound in our cell-based assays. What are the potential causes and solutions?

Answer: A lack of expected UCHL1 inhibition can stem from several factors, ranging from compound integrity to experimental setup. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Lower than Expected Inhibition

start Start: Lower than Expected UCHL1 Inhibition compound 1. Verify Compound Integrity start->compound cells 2. Assess Cell Health & Target Expression compound->cells Compound OK resolve Issue Resolved compound->resolve Compound Issue Found protocol 3. Review Assay Protocol cells->protocol Cells Healthy cells->resolve Cell Issue Found analysis 4. Check Data Analysis protocol->analysis Protocol Correct protocol->resolve Assay Issue Found analysis->resolve Analysis Validated analysis->resolve Analysis Error Found

Caption: A stepwise workflow for troubleshooting suboptimal UCHL1 inhibition.

Potential Causes and Solutions:

Potential Cause Recommended Action
Compound Degradation This compound is a covalent inhibitor and may be sensitive to storage conditions. Prepare fresh DMSO stock solutions and avoid repeated freeze-thaw cycles. It is recommended to aliquot DMSO stocks into single-use volumes.[1]
Incorrect Concentration Verify the final concentration of this compound in your assay. Full inhibition in an Activity-Based Protein Profiling (ABPP) assay is observed at 3 µM after 1 hour of incubation at 37°C.[2]
Cell Health and Confluency Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Stressed or overly confluent cells can exhibit altered enzyme activity and drug responses.[3][4]
Low UCHL1 Expression Confirm UCHL1 expression levels in your cell line using Western Blot or qPCR. Cell lines with low endogenous UCHL1 expression will show a smaller window of inhibition.
Assay-Specific Issues For fluorescence-based assays using 8RK59 (fluorescent derivative), high background can mask the inhibitory effect. Optimize washing steps and blocking conditions.[4] For in-cell Westerns, proper fixation and permeabilization are crucial for antibody access.[4]
Off-Target Effects This compound is known to have an off-target effect on PARK7/DJ1.[1] Consider if this interaction could be interfering with your downstream readout.

Issue 2: Unexpected Cellular Phenotypes or Pathway Activation

Question: We are observing unexpected changes in cellular pathways that are not directly linked to UCHL1. Why is this happening?

Answer: Unexpected cellular responses can be due to the known off-target effects of this compound or the broader consequences of UCHL1 inhibition.

Signaling Context of this compound Action

cluster_treatment This compound Treatment cluster_targets Cellular Targets cluster_effects Downstream Effects This compound This compound UCHL1 UCHL1 (Primary Target) This compound->UCHL1 Inhibits PARK7 PARK7/DJ1 (Off-Target) This compound->PARK7 Inhibits Ub_pathway Altered Ubiquitination UCHL1->Ub_pathway Regulates Other_pathways Unexpected Pathway Modulation PARK7->Other_pathways Contributes to

Caption: The direct and off-target effects of this compound treatment.

Potential Causes and Solutions:

Potential Cause Recommended Action
PARK7/DJ1 Off-Target Activity This compound has been shown to interact with PARK7/DJ1.[1] To confirm if the observed phenotype is due to this off-target effect, use the negative control compound JYQ88, which is significantly less potent against UCHL1 but binds more effectively to PARK7.[2]
Broad Effects of UCHL1 Inhibition UCHL1 is involved in various cellular processes, and its inhibition can lead to widespread changes in protein ubiquitination and degradation.[1][5] It is crucial to have a well-defined hypothesis and appropriate controls to link the observed phenotype to UCHL1 inhibition.
Use of Negative Control Always include the negative control compound JYQ88 in your experiments. JYQ88 has a 45-fold lower potency for UCHL1 and can help differentiate between on-target and off-target effects.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a covalent and slowly reversible inhibitor of UCHL1.[1][5] It contains a cyanimide reactive moiety that binds to the active-site cysteine residue of UCHL1, thereby inhibiting its deubiquitinase activity.[6][7]

Q2: What are the recommended concentrations for this compound in cell-based assays?

A2: For cell-based assays, concentrations up to 3 µM are recommended.[1] Full inhibition of UCHL1 in an ABPP assay was observed at 3 µM after a 1-hour incubation.[2] For in vivo use in zebrafish, concentrations up to 50 µM have been used.[1]

Q3: Is there a fluorescent version of this compound available?

A3: Yes, 8RK59 is the fluorescent derivative of this compound.[1] It can be used for fluorescence-based target engagement and imaging studies.[6][7]

Q4: What is the IC50 of this compound?

A4: The in vitro IC50 of this compound for UCHL1 is approximately 0.32 µM (320 nM).[6][7]

Q5: How should I store this compound?

A5: this compound should be stored as a dry powder. For experimental use, it can be dissolved in DMSO to create a stock solution (e.g., 10 mM). DMSO stocks should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. It is recommended to test DMSO stocks older than 3-6 months for activity before use.[1]

Quantitative Data Summary

Compound Target IC50 (µM) Recommended Cell Assay Concentration (µM) Notes
This compound UCHL10.32[6][7]Up to 3[1]Covalent, slowly reversible inhibitor. Off-target: PARK7/DJ1.[1]
8RK59 UCHL1~1[6][7]-Fluorescent derivative of this compound.
JYQ88 UCHL112.9[2]-Negative control, 45x less potent on UCHL1. Binds PARK7 more effectively than this compound.[2]

Key Experimental Protocols

Western Blot for UCHL1 Expression

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against UCHL1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

Activity-Based Protein Profiling (ABPP) for Target Engagement

  • Cell Treatment: Treat cells with varying concentrations of this compound or the vehicle control for the desired time (e.g., 1 hour at 37°C).

  • Lysis: Lyse the cells in a suitable buffer.

  • Probe Labeling: Incubate the lysates with a ubiquitin-based probe (e.g., HA-Ub-VME) to label active deubiquitinases.

  • Immunoprecipitation (optional): Immunoprecipitate the protein of interest (UCHL1).

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and perform a Western blot to detect the labeled UCHL1. A decrease in signal in the this compound-treated samples indicates target engagement.

References

stability of 8RK64 in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is 8RK64 and what is its primary use?

This compound is a chemical probe designed as a covalent, slowly reversible inhibitor of UCHL1, a deubiquitinating enzyme.[1][2] It is primarily used in research to study the activity of UCHL1 in various experimental systems, including live cells and zebrafish embryos.[1][3] Its azide moiety also allows for "click chemistry" to attach reporter groups like fluorophores or biotin for pull-down experiments.[3]

Q2: How should I store and handle this compound?

Proper storage is crucial to maintain the activity of this compound. It is recommended to store it as a dry powder or as a stock solution in dimethyl sulfoxide (DMSO).[1] To avoid degradation from repeated freeze-thaw cycles, DMSO stock solutions should be prepared in single-use aliquots.[1]

Q3: What is the recommended concentration of this compound for cell-based assays?

For cell-based assays, it is recommended to use this compound at concentrations up to 3 µM for full inhibition of UCHL1 activity.[1] In zebrafish, concentrations up to 50 µM have been used.[1]

Q4: In what solvents is this compound soluble?

This compound is soluble in DMSO up to 10 mM.[1] For most experiments, a concentrated stock solution is prepared in DMSO and then diluted into the aqueous experimental buffer.

Experimental Protocols & Buffer Formulations

While comprehensive stability data across a range of buffers is unavailable, a buffer composition used successfully in a study involving this compound is provided below as a reference.

Example Lysis Buffer for Cell-Based Assays

One study utilized the following lysis buffer for HEK293T cells treated with this compound[3]:

ComponentConcentration
HEPES50 mM
Sodium Chloride (NaCl)150 mM
NP-401%
Protease Inhibitor Cocktail1x
pH 7.3

Troubleshooting Guide

Issue: Apparent loss of this compound activity.

  • Improper Storage: this compound DMSO stocks older than 3-6 months should be tested for activity before use.[1] Ensure that stock solutions are aliquoted and protected from repeated freeze-thaw cycles.[1]

  • Buffer Incompatibility: While specific incompatibilities are not documented, some buffer components can interfere with small molecules. If you suspect buffer issues, consider preparing fresh buffer and testing a simpler buffer system (e.g., PBS) as a control, if appropriate for your experiment. Buffers can contain charged molecules that affect interactions.[4]

  • Presence of Reducing Agents: The isothiourea bond formed between UCHL1 and this compound may be susceptible to cleavage under denaturing conditions with high concentrations of reducing agents like β-mercaptoethanol.[3] This could be a consideration in downstream processing steps like SDS-PAGE.

Issue: Precipitation or aggregation observed in the experiment.

  • Solubility Limits: While this compound is soluble in DMSO, its solubility in aqueous buffers may be limited. Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but not high enough to negatively impact your experimental system. Poor solubility is a common issue with small molecules and can lead to aggregation.[5][6]

  • Protein Aggregation: If you are studying the effect of this compound on a protein that is prone to aggregation, the issue may be with the protein itself rather than the small molecule.[7] In such cases, optimizing buffer conditions by adding stabilizing agents like glycerol or mild detergents may be necessary.[7]

Visualizing Experimental Workflows

Below are diagrams illustrating a general workflow for using this compound and a logical troubleshooting process.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound DMSO Stock Solution treat Treat Cells with this compound or DMSO (Control) prep_stock->treat prep_cells Culture and Prepare Target Cells prep_cells->treat incubate Incubate for Desired Time treat->incubate lyse Lyse Cells in Appropriate Buffer incubate->lyse probe Add Reporter Probe (e.g., Cy5-Ub-PA) lyse->probe sds_page SDS-PAGE and In-gel Fluorescence probe->sds_page data_analysis Data Analysis sds_page->data_analysis

Caption: General workflow for a DUB profiling experiment using this compound.

G start Poor Experimental Result Observed check_storage Is this compound Stock Old or Improperly Stored? start->check_storage check_conc Is Concentration Correct? check_storage->check_conc No new_stock Prepare Fresh This compound Stock check_storage->new_stock Yes check_buffer Any Incompatible Buffer Components? check_conc->check_buffer Yes recalculate Recalculate Dilutions check_conc->recalculate No check_protein Is Target Protein Prone to Aggregation? check_buffer->check_protein No simplify_buffer Test Simpler Buffer System check_buffer->simplify_buffer Yes optimize_buffer Add Stabilizers (e.g., Glycerol) check_protein->optimize_buffer Yes contact_support Consult Literature/ Technical Support check_protein->contact_support No new_stock->contact_support recalculate->contact_support simplify_buffer->contact_support optimize_buffer->contact_support

Caption: Troubleshooting logic for experiments involving this compound.

References

Validation & Comparative

8RK64: A Highly Selective Probe for UCHL1 Over UCHL3

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates the high specificity of the chemical probe 8RK64 for Ubiquitin C-terminal Hydrolase L1 (UCHL1) over its close homolog, UCHL3. This guide provides researchers, scientists, and drug development professionals with a concise overview of the supporting evidence, experimental methodologies, and relevant biological pathways.

Ubiquitin C-terminal Hydrolase L1 (UCHL1) and L3 (UCHL3) are deubiquitinating enzymes (DUBs) that play crucial roles in the ubiquitin-proteasome system.[1] Despite sharing structural similarities, they exhibit distinct biochemical activities and are implicated in different cellular processes.[2][3] The development of specific inhibitors is therefore critical for dissecting their individual functions. This compound has emerged as a potent and selective tool for studying UCHL1.[4][5]

Quantitative Analysis of this compound Specificity

The inhibitory activity of this compound against UCHL1 and UCHL3 has been quantified using IC50 determination assays. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Experimental data reveals a significant difference in the IC50 values of this compound for UCHL1 and UCHL3, highlighting its remarkable selectivity.

Target EnzymeIC50 Value (µM)Fold Selectivity (over UCHL1)
UCHL10.321x
UCHL3216675x
UCHL5>1000>3125x

Table 1: Comparative IC50 values of this compound for UCH family enzymes. Data sourced from biochemical activity assays.[4][6][7]

The data clearly indicates that this compound is approximately 675-fold more potent in inhibiting UCHL1 compared to UCHL3.[4][6] This high degree of selectivity makes this compound an invaluable tool for specifically probing UCHL1 function in complex biological systems.

Experimental Protocols for Specificity Validation

The specificity of this compound for UCHL1 was validated through a series of rigorous experimental procedures. These methods are standard in the field for characterizing the selectivity of chemical probes and antibodies.

IC50 Determination Assay

The half-maximal inhibitory concentration (IC50) was determined using a biochemical activity assay. This involves incubating the recombinant UCHL1 or UCHL3 enzyme with varying concentrations of the this compound inhibitor. The enzymatic activity is then measured using a fluorogenic substrate, such as Ub-Rho-morpholine.[4] The fluorescence intensity, which is proportional to enzyme activity, is plotted against the inhibitor concentration to calculate the IC50 value.

Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP is a powerful technique to assess the selectivity of a probe across the entire proteome. In this method, a cell lysate is pre-incubated with the inhibitor of interest (this compound) before being treated with a broad-spectrum, activity-based probe (e.g., Cy5-Ub-PA) that labels a large family of enzymes, such as DUBs.[6][8] The probe-labeled enzymes are then visualized by SDS-PAGE and in-gel fluorescence scanning. A decrease in the fluorescent signal for a specific enzyme in the presence of the inhibitor indicates that the inhibitor binds to and blocks the activity of that enzyme. This method confirmed that this compound selectively inhibits UCHL1 activity in a complex cellular environment.[4][6]

Mass Spectrometry (MS) Based Proteomics

To further confirm the specificity of this compound, pull-down experiments coupled with mass spectrometry were performed.[4] A biotinylated version of this compound was used to capture its binding partners from a cell lysate. The captured proteins were then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These proteomic analyses confirmed UCHL1 as the primary target of this compound, with minimal off-target interactions.[4][8]

G cluster_validation Specificity Validation Workflow cluster_ic50 IC50 Determination cluster_abpp Competitive ABPP cluster_ms MS-Based Proteomics recombinant_protein Recombinant UCHL1/UCHL3 ic50_assay Biochemical Activity Assay recombinant_protein->ic50_assay cell_lysate Cell Lysate abpp_assay In-gel Fluorescence cell_lysate->abpp_assay ms_assay Pull-down & LC-MS/MS cell_lysate->ms_assay inhibitor This compound inhibitor->ic50_assay inhibitor->abpp_assay activity_probe Broad-Spectrum DUB Probe (e.g., Cy5-Ub-PA) activity_probe->abpp_assay biotin_probe Biotinylated this compound biotin_probe->ms_assay ic50_result IC50 Value ic50_assay->ic50_result abpp_result Selectivity Profile abpp_assay->abpp_result ms_result Target Identification ms_assay->ms_result

Caption: Workflow for validating the specificity of this compound.

Biological Context: UCHL1 and UCHL3 in Signaling

Both UCHL1 and UCHL3 have been implicated in various cellular signaling pathways, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders.[3][5] Notably, they have been shown to differentially regulate cancer stem cell-like properties through the PI3K/Akt signaling pathway in prostate cancer cells.[9][10] UCHL1 promotes these properties, whereas UCHL3 has a repressive role.[10] The high selectivity of this compound is therefore essential for accurately dissecting the specific contributions of UCHL1 to these pathways.

G UCHL1 UCHL1 PI3K PI3K UCHL1->PI3K UCHL3 UCHL3 UCHL3->PI3K Akt Akt PI3K->Akt CSC Cancer Stem Cell-like Properties Akt->CSC

Caption: Opposing roles of UCHL1 and UCHL3 in the PI3K/Akt pathway.

References

A Comparative Guide to the Efficacy of 8RK64 and Other UCHL1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the UCHL1 inhibitor 8RK64 with other notable inhibitors of the Ubiquitin C-terminal Hydrolase L1 (UCHL1). UCHL1 is a deubiquitinating enzyme implicated in various cellular processes and its dysregulation has been linked to neurodegenerative diseases and cancer. This document aims to assist researchers in making informed decisions when selecting a UCHL1 inhibitor for their studies by presenting quantitative efficacy data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of UCHL1 Inhibitor Efficacy

The following table summarizes the in vitro efficacy of this compound and other selected UCHL1 inhibitors. The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. Lower IC50 values indicate greater potency.

InhibitorTargetIC50 (µM)Mechanism of ActionSelectivity Notes
This compound UCHL10.32[1][2]Covalent[1][2]Selective over UCHL3 (IC50 = 216 µM) and UCHL5 (IC50 > 1000 µM)[3]
LDN-57444UCHL10.88[4][5][6]Reversible, Competitive[4][6]Also inhibits UCHL3 (IC50 = 25 µM)[4][5][6]
IMP-1710UCHL10.038[3][4][5]Covalent[4]Highly selective for UCHL1 over a panel of 20 other deubiquitinating enzymes.[5]
GK13SUCHL10.05[6]Covalent[1]Highly specific for UCHL1 over other UCH family members (IC50 > 10 µM).[1]
Isatin O-acyl oximes (cpd 30, 50, 51)UCHL10.80 - 0.94[7]Reversible, Competitive[7]Also inhibit UCHL3 (IC50 = 17-25 µM).[7]

UCHL1 Signaling Pathway

UCHL1 has been shown to positively regulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[8] The diagram below illustrates the key steps in this pathway. UCHL1's deubiquitinating activity is thought to stabilize key components of this pathway, leading to its activation.

G UCHL1 UCHL1 PI3K PI3K UCHL1->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt (Active) Akt->pAkt Phosphorylation (Ser473) (by mTORC2) Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Regulates Proliferation Cell Proliferation & Survival Downstream->Proliferation G cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents: - UCHL1 Enzyme - Assay Buffer - Inhibitor Stock - Ub-AMC Substrate Serial_Dilution Perform Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate UCHL1 with Inhibitor Serial_Dilution->Incubation Add_Substrate Add Ub-AMC Substrate to Initiate Reaction Incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex: 350-380nm, Em: 460nm) Add_Substrate->Measure_Fluorescence Data_Analysis Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Measure_Fluorescence->Data_Analysis

References

Cross-Validation of 8RK64 Efficacy: A Comparative Guide to Genetic Knockdowns and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the on-target effects of the chemical probe 8RK64, a potent and selective covalent inhibitor of Ubiquitin C-terminal Hydrolase L1 (UCHL1). A primary focus is placed on cross-validation using genetic knockdown of UCHL1, supplemented by alternative validation strategies to ensure robust and reliable experimental outcomes.

Introduction to this compound and its Target, UCHL1

This compound is a chemical probe designed to covalently modify the active site cysteine of UCHL1, a deubiquitinating enzyme (DUB) implicated in various physiological and pathological processes, including neurodegenerative diseases and cancer.[1][2][3][4] Its fluorescent derivative, 8RK59, allows for the direct visualization of active UCHL1 in cellular contexts.[5] Validating that the observed effects of this compound are indeed due to the inhibition of UCHL1 is critical for the accurate interpretation of experimental results.

Genetic Knockdown as a Gold Standard for Cross-Validation

Genetic knockdown, typically through the use of short hairpin RNA (shRNA) or small interfering RNA (siRNA), is a powerful method to corroborate the specificity of a chemical probe. By reducing the expression of the target protein, one can assess whether the phenotypic or biochemical effects of the probe are correspondingly diminished.

Experimental Workflow for UCHL1 Knockdown and 8RK59 Labeling

The following diagram outlines a typical workflow for cross-validating this compound results using UCHL1 knockdown and the fluorescent probe 8RK59.

G cluster_0 UCHL1 Knockdown cluster_1 Probe Labeling & Analysis shRNA_design Design/obtain shRNA constructs targeting UCHL1 lentivirus Produce lentiviral particles shRNA_design->lentivirus transduction Transduce cells with lentivirus lentivirus->transduction selection Select for stable knockdown cells (e.g., puromycin) transduction->selection probe_incubation Incubate knockdown and control cells with 8RK59 selection->probe_incubation Use stable knockdown and control cell lines lysis Cell lysis probe_incubation->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot for UCHL1 lysis->western_blot fluorescence_scan Fluorescence scanning sds_page->fluorescence_scan data_analysis Data Analysis and Comparison fluorescence_scan->data_analysis Quantify fluorescence western_blot->data_analysis Confirm knockdown

Figure 1. Experimental workflow for UCHL1 knockdown and 8RK59 validation.
Data Presentation: Qualitative and Quantitative Analysis

Successful cross-validation is demonstrated by a significant reduction in the 8RK59 fluorescent signal in UCHL1 knockdown cells compared to control cells. This can be visualized through fluorescence scanning of SDS-PAGE gels and quantified by densitometry. Western blotting is performed in parallel to confirm the degree of UCHL1 protein reduction.

Table 1: Expected Outcomes of UCHL1 Knockdown and 8RK59 Labeling

Cell LineUCHL1 Protein Level (Western Blot)8RK59 Fluorescent SignalInterpretation
Control (e.g., scrambled shRNA)NormalStrong8RK59 effectively labels active UCHL1.
UCHL1 Knockdown (shUCHL1)Significantly ReducedSignificantly ReducedThe 8RK59 signal is dependent on UCHL1 expression, validating its on-target activity.
Experimental Protocols

2.3.1. UCHL1 shRNA Lentiviral Knockdown

  • shRNA Constructs: Obtain lentiviral shRNA constructs targeting human UCHL1 and a non-targeting (scrambled) control from a commercial vendor or institutional core facility.

  • Lentivirus Production: Co-transfect HEK293T cells with the shRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.

  • Cell Transduction: Plate the target cells (e.g., A549) and transduce with the lentiviral particles in the presence of polybrene (8 µg/mL).

  • Selection: After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.

  • Expansion and Validation: Expand the antibiotic-resistant cells and validate the knockdown efficiency by Western blotting for UCHL1 protein levels.

2.3.2. 8RK59 Labeling of UCHL1 Knockdown and Control Cells

  • Cell Culture: Culture both the UCHL1 knockdown and control cell lines under standard conditions.

  • Probe Incubation: Treat the cells with 8RK59 at a final concentration of 5 µM in culture medium and incubate for 4-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes. Separate the proteins on a polyacrylamide gel.

  • Fluorescence Scanning: Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner with appropriate excitation and emission wavelengths for the BodipyFL fluorophore on 8RK59.

  • Western Blotting: Transfer the proteins from a parallel gel to a PVDF membrane. Block the membrane and probe with a primary antibody against UCHL1, followed by an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Data Analysis: Quantify the band intensities from the fluorescence scan and the Western blot using densitometry software. Normalize the 8RK59 signal to the loading control and compare the signal between the knockdown and control groups.

UCHL1 Signaling Pathways

Understanding the signaling pathways in which UCHL1 participates is crucial for designing functional assays to further validate the effects of this compound. UCHL1 has been shown to play a role in the Akt signaling pathway, which is frequently dysregulated in cancer.

G UCHL1 UCHL1 Akt Akt UCHL1->Akt promotes Neurodegeneration Neurodegeneration (e.g., Parkinson's, Alzheimer's) UCHL1->Neurodegeneration implicated in Ubiquitin Ubiquitin Homeostasis UCHL1->Ubiquitin maintains Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation

References

Comparative Analysis of the UCHL1 Probe 8RK64 and its Stereoisomeric Negative Control JYQ88

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical probe 8RK64 and its negative control, JYQ88. Developed as a tool to study the deubiquitinating enzyme (DUB) Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), this compound is a potent, covalent inhibitor.[1][2] JYQ88 serves as a crucial negative control for in-cell experiments, allowing researchers to distinguish specific effects of UCHL1 inhibition from off-target or compound-related artifacts.[2] Interestingly, while this compound and JYQ88 are enantiomers, they exhibit differential selectivity for UCHL1 and the related protein PARK7 (also known as DJ-1), providing a fascinating case study in stereospecific inhibition.[3][4]

Data Presentation: Physicochemical and Pharmacological Properties

The following tables summarize the key properties of this compound and JYQ88 for easy comparison.

Table 1: General Properties

Property This compound (Active Probe) JYQ88 (Negative Control) Reference
Target(s) UCHL1 (primary), PARK7 (off-target) PARK7 (primary), UCHL1 (weak) [1][3][5]
Molecular Weight 360.4 g/mol 360.4 g/mol [1]
Mechanism of Action Covalent, slowly reversible binding Covalent binding [2][3]
Recommended Use Chemical probe for UCHL1 Negative control for this compound studies [1]
Cell Assay Conc. Up to 3 µM N/A (used for comparison) [1]

| In Vivo Use | Zebrafish (up to 50 µM) | N/A |[1] |

Table 2: In Vitro Potency and Selectivity (IC50 Values)

Target Enzyme This compound IC50 JYQ88 IC50 Fold Selectivity (JYQ88/8RK64) Reference
UCHL1 ~0.32 µM ~11.1 - 12.9 µM ~40-85 fold less potent [6][4][5]
PARK7/DJ-1 Binds ~0.13 µM JYQ88 is more potent for PARK7 [3][4]
UCHL3 ~216 µM Not Reported >675-fold vs. UCHL1 [5]

| UCHL5 | >> 200 µM | Not Reported | >625-fold vs. UCHL1 |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and JYQ88.

UCHL1 Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the inhibitory potency of compounds against purified UCHL1 enzyme.

  • Objective: To determine the IC50 value of an inhibitor for UCHL1.

  • Materials:

    • Recombinant human UCHL1 protein.

    • Fluorogenic DUB substrate (e.g., Ub-Rhodamine110-Glycine or Ub-Rho-morpholine).[5]

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT, 0.05% BSA.

    • Test compounds (this compound, JYQ88) dissolved in DMSO.

    • 384-well, low-volume, black assay plates.

    • Plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., this compound, JYQ88) in DMSO. Further dilute into the assay buffer.

    • Add a fixed concentration of recombinant UCHL1 enzyme to each well of the assay plate.

    • Add the diluted compounds to the wells containing the enzyme. Include DMSO-only wells as a positive control (no inhibition) and wells with no enzyme as a negative control (background fluorescence).

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Ub-Rhodamine110) to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (e.g., Excitation/Emission wavelengths appropriate for Rhodamine110).

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) Competition Assay

This cellular assay assesses target engagement and selectivity in a complex biological sample, such as a cell lysate.[1]

  • Objective: To confirm that this compound engages with UCHL1 in a cellular context and to assess its selectivity against other DUBs.

  • Materials:

    • Cell lysate (e.g., from HEK293T cells).

    • Test compounds (this compound, JYQ88).

    • Activity-based probe with a reporter tag (e.g., 8RK59, the fluorescent version of this compound, or a broad-spectrum DUB probe like Cy5-Ub-PA).[7]

    • SDS-PAGE gels and associated reagents.

    • In-gel fluorescence scanner.

  • Procedure:

    • Harvest cells and prepare a total cell lysate. Determine the total protein concentration.

    • Aliquot the cell lysate into separate tubes.

    • Treat the lysate aliquots with increasing concentrations of the competitor compound (this compound or JYQ88) for 1 hour at 37°C. Include a DMSO control.

    • Following the pre-incubation, add the fluorescent activity-based probe (e.g., 8RK59) to all samples and incubate for another 30-60 minutes.[4] This probe will label any DUBs whose active sites are not already occupied by the competitor compound.

    • Quench the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE.

    • Scan the gel using a fluorescence scanner to visualize the labeled DUBs. The band corresponding to UCHL1 should decrease in intensity as the concentration of the effective competitor (this compound) increases.

    • (Optional) Stain the gel with Coomassie Blue to visualize total protein loading as a control.

Visualizations: Pathways and Workflows

Mechanism of Action and Selectivity

The diagram below illustrates the covalent binding of this compound to the active site cysteine of UCHL1, leading to its inhibition. It also depicts the differential selectivity profile of the enantiomers this compound and JYQ88 against UCHL1 and its off-target, PARK7.

G cluster_0 Inhibitor Stereochemistry cluster_1 Target Enzymes This compound This compound JYQ88 JYQ88 This compound->JYQ88 Enantiomers UCHL1 UCHL1 (Deubiquitinase) This compound->UCHL1 Potent Inhibition (IC50 ~0.3 µM) Covalent binding to Cys90 PARK7 PARK7 / DJ-1 (Deglycase) This compound->PARK7 Off-target binding JYQ88->UCHL1 Weak Inhibition (IC50 >10 µM) JYQ88->PARK7 Potent Inhibition (IC50 ~0.13 µM)

Caption: Differential selectivity of enantiomers this compound and JYQ88 for UCHL1 and PARK7.

Experimental Workflow: Competitive ABPP

This workflow outlines the key steps in a competitive activity-based protein profiling experiment used to determine the target engagement and selectivity of an inhibitor in a complex proteome.

G cluster_workflow Competitive ABPP Workflow cluster_result Expected Result Lysate 1. Prepare Cell Lysate Preincubation 2. Pre-incubate with Inhibitor (this compound) or Control (JYQ88/DMSO) Lysate->Preincubation Treat aliquots Probe 3. Add Fluorescent Probe (e.g., 8RK59) Preincubation->Probe Label remaining active enzymes SDS 4. Separate Proteins by SDS-PAGE Probe->SDS Denature & load Scan 5. Analyze by In-Gel Fluorescence SDS->Scan Visualize bands Result Fluorescent band for UCHL1 decreases with increasing This compound concentration. Scan->Result

Caption: Workflow for a competitive activity-based protein profiling (ABPP) experiment.

References

Comparative Efficacy of 8RK64 in the Inhibition of Ubiquitin C-Terminal Hydrolase L1 (UCHL1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 8RK64 as a Potent and Selective UCHL1 Inhibitor

This guide provides a comprehensive comparison of the inhibitory effects of the novel compound this compound on Ubiquitin C-Terminal Hydrolase L1 (UCHL1) activity. UCHL1 is a deubiquitinating enzyme implicated in various neurological disorders and cancers, making it a significant target for therapeutic development. This document presents quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to offer an objective assessment of this compound's performance against other known UCHL1 inhibitors.

Quantitative Comparison of UCHL1 Inhibitors

The inhibitory potency of this compound against UCHL1 has been evaluated and compared with other established inhibitors. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized below. Lower IC50 values are indicative of higher potency.

InhibitorIC50 (µM)Mechanism of ActionKey Characteristics
This compound 0.32 Covalent, slowly reversibleHigh selectivity for UCHL1 over UCHL3 and UCHL5.[1][2]
6RK730.23CovalentStructurally related to this compound with high selectivity.[1]
IMP-17100.038CovalentA potent and selective UCHL1 probe.[3][4]
LDN-574440.88Reversible, competitiveA widely used but less potent inhibitor with some questions regarding its cellular engagement.[1][5][6]
MT-190.670CovalentCyanamide-based inhibitor.[4]

Experimental Protocols

To ensure the reproducibility and validation of the inhibitory effects of this compound and other compounds on UCHL1, the following detailed experimental protocols for a fluorogenic in vitro UCHL1 activity assay are provided.

In Vitro UCHL1 Inhibition Assay Using a Fluorogenic Substrate

This protocol outlines the steps to measure the enzymatic activity of UCHL1 in the presence of an inhibitor using a fluorogenic substrate such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). The cleavage of the AMC group from ubiquitin by UCHL1 results in a fluorescent signal that can be quantified.

Materials:

  • Recombinant human UCHL1 enzyme

  • UCHL1 inhibitor (e.g., this compound) dissolved in DMSO

  • Fluorogenic substrate (e.g., Ubiquitin-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of the UCHL1 inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the recombinant UCHL1 enzyme to the desired concentration (e.g., 10 nM) in cold Assay Buffer.

    • Dilute the Ub-AMC substrate to the desired concentration (e.g., 1 µM) in Assay Buffer.

  • Enzyme and Inhibitor Incubation:

    • Add 25 µL of the diluted UCHL1 enzyme solution to each well of the 96-well plate.

    • For inhibitor wells, add 5 µL of the serially diluted inhibitor solutions.

    • For positive control wells (no inhibition), add 5 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

    • For negative control wells (no enzyme activity), add 25 µL of Assay Buffer instead of the enzyme solution, followed by 5 µL of the highest concentration of the inhibitor.

    • Gently mix the contents of the wells and incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Enzymatic Reaction:

    • Add 20 µL of the diluted Ub-AMC substrate to all wells to start the reaction. The final volume in each well will be 50 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., excitation at 360 nm and emission at 460 nm).

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total of 60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control wells) from the readings of all other wells.

    • Determine the rate of the enzymatic reaction (initial velocity) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the percentage of UCHL1 activity (relative to the positive control) against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the context of UCHL1 inhibition and the methodology for its validation, the following diagrams are provided.

UCHL1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_uchl1 UCHL1 Activity cluster_downstream Downstream Effects Ubiquitin_Precursors Ubiquitin Precursors UCHL1 UCHL1 Ubiquitin_Precursors->UCHL1 Cleavage Ubiquitinated_Proteins Ubiquitinated Proteins Ubiquitinated_Proteins->UCHL1 Deubiquitination Monoubiquitin_Pool Maintenance of Monoubiquitin Pool UCHL1->Monoubiquitin_Pool Protein_Stability Increased Protein Stability (e.g., TrkB, Cyclin B1) UCHL1->Protein_Stability PI3K_AKT_Pathway PI3K/AKT Pathway Activation Protein_Stability->PI3K_AKT_Pathway Cell_Proliferation Cell Proliferation and Survival PI3K_AKT_Pathway->Cell_Proliferation Inhibitor This compound Inhibitor->UCHL1 Inhibition

Caption: UCHL1 Signaling Pathway and Point of Inhibition by this compound.

Inhibitor_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Validation In_Vitro_Assay In Vitro UCHL1 Activity Assay IC50_Determination IC50 Value Determination In_Vitro_Assay->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. UCHL3, UCHL5, etc.) IC50_Determination->Selectivity_Profiling Cellular_Target_Engagement Cellular Target Engagement Assay Selectivity_Profiling->Cellular_Target_Engagement Downstream_Pathway_Analysis Analysis of Downstream Signaling Pathways Cellular_Target_Engagement->Downstream_Pathway_Analysis Phenotypic_Assays Phenotypic Assays (e.g., Proliferation, Apoptosis) Downstream_Pathway_Analysis->Phenotypic_Assays Validation Validation of Inhibitory Effect Phenotypic_Assays->Validation

Caption: Experimental Workflow for Validating the Inhibitory Effect of a UCHL1 Inhibitor.

References

Comparison of In Vitro and In Vivo Data for 8RK64 Is Not Possible Due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for the substance designated "8RK64," no publicly available scientific literature, experimental data, or product information could be located. This prevents the creation of a comparative guide for its in vitro and in vivo performance as requested.

The identifier "this compound" may correspond to an internal research compound that is not yet disclosed in public-facing databases, a highly niche or new substance with limited documentation, or a potential typographical error.

To receive a detailed comparison guide, please provide the name of an alternative, publicly documented compound for which experimental data is available. Once a valid subject is provided, a full report will be generated, including:

  • Quantitative Data Summaries: Clearly structured tables for in vitro and in vivo results.

  • Detailed Experimental Protocols: Methodologies for all cited experiments.

  • Visual Diagrams: Graphviz-generated diagrams for signaling pathways and experimental workflows, adhering to all specified formatting requirements.

We await your provision of a suitable alternative topic for analysis.

Validating 8RK64 Target Engagement in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Ubiquitin C-terminal hydrolase L1 (UCHL1) in neurodegenerative diseases and other neurological disorders, the selective and potent inhibition of this deubiquitinating enzyme is of paramount importance. This guide provides an objective comparison of 8RK64, a covalent UCHL1 inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed methodologies for key target engagement assays in primary neurons, and visual diagrams to elucidate critical pathways and workflows.

Performance Comparison of UCHL1 Inhibitors

The selection of a suitable chemical probe is critical for validating the therapeutic potential of targeting UCHL1. The following table summarizes the key characteristics of this compound and its alternatives based on available in vitro and cellular data.

InhibitorMechanism of ActionIC50 (UCHL1)IC50 (UCHL3)Selectivity (UCHL1 vs UCHL3)Known Off-TargetsCellular Target Engagement
This compound Covalent, slowly reversible0.32 µM[1]216 µM[2]~675-foldPARK7/DJ1[3]Demonstrated by ABPP[3]
LDN-57444 Reversible, competitive0.88 µM[4][5]25 µM[4][5]~28-foldNot extensively documentedQuestioned in some studies[2]
6RK73 Covalent, irreversible0.23 µM[5]236 µM[5]~1026-foldNot extensively documentedDemonstrated to inhibit UCHL1 activity in cells[5][6]
IMP-1710 Covalent38 nM[4]>1 µM>26-foldFGFR2 (minor)[7]Demonstrated in intact cells[4]

Experimental Protocols for Validating UCHL1 Target Engagement in Primary Neurons

Accurate validation of target engagement in a physiologically relevant model system, such as primary neurons, is crucial for the successful development of UCHL1-targeted therapeutics. Below are detailed protocols for two widely used methods: Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP) in Primary Neurons

ABPP utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for the direct measurement of enzyme activity in complex biological samples. This protocol is adapted for use with primary neuronal cultures.

Materials:

  • Primary neuronal culture (e.g., cortical or hippocampal neurons)

  • UCHL1 inhibitor of interest (e.g., this compound) and vehicle control (e.g., DMSO)

  • Activity-based probe for UCHL1 (e.g., a fluorescently tagged or biotinylated broad-spectrum deubiquitinase probe)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibody against UCHL1

  • Fluorescence scanner or appropriate imaging system

Protocol:

  • Cell Culture and Treatment: Plate primary neurons at an appropriate density and allow them to mature. Treat the neurons with the UCHL1 inhibitor at various concentrations or a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Probe Labeling: Incubate the cell lysates with the activity-based probe at a predetermined concentration and time to label active deubiquitinating enzymes.

  • SDS-PAGE and In-Gel Fluorescence: Quench the labeling reaction and resolve the proteins by SDS-PAGE. If a fluorescent probe was used, scan the gel using a fluorescence scanner to visualize labeled enzymes. A decrease in the fluorescence intensity of the band corresponding to UCHL1 indicates target engagement by the inhibitor.

  • Western Blot Analysis: Transfer the proteins to a membrane and perform a western blot using an antibody against UCHL1 to confirm the identity of the band and to assess total protein levels.

Cellular Thermal Shift Assay (CETSA) in Primary Neurons

CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Primary neuronal culture

  • UCHL1 inhibitor of interest and vehicle control

  • PBS

  • PCR tubes or plates

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blot or ELISA reagents

Protocol:

  • Cell Treatment: Treat primary neurons with the inhibitor or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes or a plate and heat them to a range of temperatures using a thermal cycler.

  • Cell Lysis and Separation of Aggregates: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated, denatured protein by centrifugation.

  • Protein Quantification: Quantify the amount of soluble UCHL1 in the supernatant using western blot or ELISA.

  • Data Analysis: Plot the amount of soluble UCHL1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the UCHL1 signaling pathway, the experimental workflow for target engagement validation, and the comparative logic of the inhibitors.

UCHL1_Signaling_Pathway cluster_ubiquitination Ubiquitination cluster_deubiquitination Deubiquitination Protein_Substrate Protein_Substrate Ubiquitinated_Protein Ubiquitinated_Protein Protein_Substrate->Ubiquitinated_Protein E1, E2, E3 Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Protein UCHL1 UCHL1 Ubiquitinated_Protein->UCHL1 Hydrolysis Proteasomal_Degradation Proteasomal_Degradation Ubiquitinated_Protein->Proteasomal_Degradation UCHL1->Protein_Substrate Recycled UCHL1->Ubiquitin Recycled This compound This compound This compound->UCHL1 Inhibition

Caption: UCHL1's role in the ubiquitin-proteasome system.

Target_Engagement_Workflow Primary_Neurons Primary_Neurons Inhibitor_Treatment Inhibitor_Treatment Primary_Neurons->Inhibitor_Treatment Target_Engagement_Assay Target_Engagement_Assay Inhibitor_Treatment->Target_Engagement_Assay Data_Analysis Data_Analysis Target_Engagement_Assay->Data_Analysis

Caption: General workflow for validating target engagement.

Inhibitor_Comparison cluster_covalent Covalent Inhibitors cluster_reversible Reversible Inhibitor UCHL1 UCHL1 This compound This compound This compound->UCHL1 High Potency Good Selectivity 6RK73 6RK73 6RK73->UCHL1 High Potency Excellent Selectivity IMP-1710 IMP-1710 IMP-1710->UCHL1 Very High Potency Good Selectivity LDN-57444 LDN-57444 LDN-57444->UCHL1 Moderate Potency Questionable Cellular Activity

Caption: Comparison of UCHL1 inhibitor characteristics.

References

comparison of 8RK64 with previous generation UCHL1 probes

Author: BenchChem Technical Support Team. Date: December 2025

A significant leap forward in the study of Ubiquitin C-terminal Hydrolase L1 (UCHL1) has been achieved with the development of the 8RK64 probe. This novel, activity-based probe offers researchers unprecedented specificity and potency for investigating the roles of UCHL1 in neurodegenerative diseases, cancer, and other pathological conditions. This guide provides a detailed comparison of this compound with previous generation UCHL1 probes, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.

Superior Potency and Selectivity of this compound

This compound distinguishes itself from its predecessors through its covalent mechanism of action and remarkable selectivity for UCHL1. Unlike earlier reversible inhibitors such as LDN-57444, this compound forms a stable, covalent bond with the active site cysteine of UCHL1, enabling more robust and reliable experimental outcomes.[1][2][3] This characteristic is crucial for applications requiring durable enzyme inhibition and for accurately profiling UCHL1 activity in complex biological systems.

Experimental data consistently demonstrates the superior performance of this compound. In competitive activity-based protein profiling (ABPP) experiments, this compound effectively inhibits UCHL1 activity in cell lysates, a feat where the previous generation inhibitor LDN-57444 showed little to no effect despite comparable IC50 values in some assays.[1][2][3] This suggests that the reversible nature of older probes may limit their efficacy in a competitive cellular environment.

Probe/InhibitorTargetIC50 (µM)MechanismSelectivity NotesReference
This compound UCHL1 0.32 Covalent Highly selective over UCHL3 (>216 µM) and UCHL5 (>1000 µM). One off-target identified (PARK7). [1][3][4][5]
6RK73UCHL1Comparable to this compoundCovalentSelective for UCHL1.[1]
LDN-57444UCHL10.88ReversibleShows negligible inhibition in cellular assays compared to this compound.[1][2][6][7][1][2]
IMP-1710UCHL10.038CovalentHighly selective.[6][7]

Experimental Protocols

To ensure reproducibility and transparency, the key experimental methodologies used to characterize and compare these probes are detailed below.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For UCHL1 probes, this is typically determined using a fluorescence polarization assay or a deubiquitinase (DUB) activity assay with a fluorescent ubiquitin substrate, such as Ub-Rh-morpholine.

Protocol:

  • Recombinant human UCHL1 is incubated with varying concentrations of the inhibitor (e.g., this compound, LDN-57444).

  • A fluorescently labeled ubiquitin substrate is added to the reaction.

  • The enzymatic activity of UCHL1, which cleaves the fluorescent tag from ubiquitin, is measured over time using a plate reader.

  • The rate of enzymatic activity is plotted against the inhibitor concentration, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

Competitive Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique to assess the selectivity of a probe in a complex proteome, such as a cell lysate.

Protocol:

  • Cell lysates (e.g., from HEK293T cells) are pre-incubated with the test compound (e.g., this compound) at a specific concentration.

  • A broad-spectrum DUB activity-based probe, often tagged with a reporter molecule like Cy5 (e.g., Cy5-Ub-PA), is then added to the lysate. This probe will label all active DUBs that have not been inhibited by the test compound.

  • The proteins are separated by SDS-PAGE.

  • The gel is scanned for fluorescence to visualize the labeled DUBs.

  • A disappearance of the band corresponding to UCHL1 indicates successful and selective inhibition by the test compound.

Visualizing UCHL1 in Cellular Processes

The enhanced characteristics of this compound and its fluorescent derivatives, such as 8RK59, have enabled clearer visualization of UCHL1's role in cellular signaling and experimental workflows.

UCHL1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_uchl1 UCHL1 Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates Akt Akt PI3K->Akt activates UCHL1 UCHL1 UCHL1->Akt deubiquitinates & activates pAkt p-Akt (Active) Akt->pAkt Cell_Invasion Cell Invasion & Proliferation pAkt->Cell_Invasion promotes

Caption: UCHL1 signaling pathway, highlighting its role in activating the PI3K/Akt pathway.

The development of this compound has provided a valuable tool for dissecting the intricate signaling pathways involving UCHL1. For instance, studies have shown that UCHL1 can positively regulate the Akt signaling pathway, which is crucial for processes like cell invasion in cancer.[8][9] The ability to selectively inhibit UCHL1 with this compound allows researchers to probe the specific contributions of this deubiquitinase to such pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_inhibition Inhibition Step cluster_labeling Labeling Step cluster_analysis Analysis Cell_Lysate Cell Lysate (e.g., HEK293T) Incubate_this compound Incubate with this compound (Test Probe) Cell_Lysate->Incubate_this compound Incubate_Control Incubate with DMSO (Control) Cell_Lysate->Incubate_Control Add_Cy5_Ub_PA Add Cy5-Ub-PA (Broad-Spectrum Probe) Incubate_this compound->Add_Cy5_Ub_PA Incubate_Control->Add_Cy5_Ub_PA SDS_PAGE SDS-PAGE Add_Cy5_Ub_PA->SDS_PAGE Fluorescence_Scan Fluorescence Scan SDS_PAGE->Fluorescence_Scan

Caption: Experimental workflow for competitive activity-based protein profiling of UCHL1 probes.

References

Safety Operating Guide

Navigating the Disposal of 8RK64: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical probes like 8RK64, a covalent inhibitor of Ubiquitin carboxy-terminal hydrolase L1 (UCHL1), are paramount for ensuring a safe and compliant laboratory environment.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal based on the general principles of handling hazardous chemical waste and covalent inhibitors. Adherence to these protocols is critical for protecting both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be familiar with the general safety profile of potent, biologically active small molecules. Covalent inhibitors, by their nature, are designed to be reactive and can pose health risks if not handled properly.

Personal Protective Equipment (PPE): All personnel handling this compound or its waste must wear the following PPE to minimize exposure:

  • Eye Protection: Safety goggles with side shields are mandatory.

  • Hand Protection: Chemical-resistant gloves are required. Gloves should be inspected before use and disposed of as contaminated waste after handling.

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

All handling of this compound, especially when in powdered form or when preparing solutions, should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or dust. In the event of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention. An accessible safety shower and eyewash station are essential in any laboratory where such compounds are handled.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound, gathered from available research documentation.

PropertyValueSource
Molecular Weight 360.4 g/mol [1][2]
Solubility Soluble in DMSO up to 10 mM[1]
Recommended Cell Assay Concentration Up to 3 µM[1]
In Vivo Zebrafish Concentration Up to 50 µM[1]
Storage (Powder) 2 years at -20°C[2]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[2]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

  • Waste Collection:

    • Collect all waste containing this compound, including the pure compound, contaminated solutions (e.g., from cell culture media), and disposable labware (e.g., pipette tips, tubes), in a designated hazardous waste container.[4]

    • The container must be made of a material compatible with the chemical and the solvent (e.g., DMSO) and be in good condition with a secure, leak-proof lid.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound (UCHL1 inhibitor)".

    • List all components of the waste, including solvents (e.g., DMSO, water).

    • Include the approximate concentration or quantity of this compound.

    • Affix the appropriate hazard symbols (e.g., harmful, toxic).

  • Segregation and Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials to prevent adverse chemical reactions.[4]

    • Use secondary containment for all liquid hazardous waste to prevent spills.[4]

  • Disposal of Empty Containers:

    • Thoroughly empty the original this compound container.

    • The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as hazardous waste.[4] For highly potent or toxic compounds, it is best practice to collect the first three rinses as hazardous waste.[4]

    • After rinsing and air-drying, obliterate or remove the original label from the container before disposing of it as solid waste or according to your institution's guidelines for rinsed glass or plastic.[4]

  • Request for Pickup:

    • Once the waste container is full, or as per your institution's policy, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office.[4]

    • Do not allow hazardous waste to accumulate in the laboratory for extended periods.[4]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not published, the procedure outlined above is based on standard laboratory practices for the disposal of hazardous chemical waste. The key "experiment" in this context is the safe and compliant segregation and packaging of the waste for collection by a certified hazardous waste management company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

G cluster_0 Step 1: Waste Collection cluster_1 Step 2: Labeling cluster_2 Step 3: Segregation & Storage cluster_3 Step 4: Empty Container Disposal cluster_4 Step 5: Final Disposal A Pure this compound D Designated Hazardous Waste Container A->D B Contaminated Solutions (e.g., DMSO stocks, cell media) B->D C Contaminated Labware (e.g., pipette tips, tubes) C->D E Label with: - 'Hazardous Waste' - 'this compound (UCHL1 inhibitor)' - All components and concentrations - Hazard symbols D->E F Store in a designated, secure, and well-ventilated area E->F G Use secondary containment for liquids F->G H Thoroughly empty original container I Collect first rinse(s) as hazardous waste H->I J Deface label and dispose of rinsed container I->J K Submit waste collection request to EHS J->K L Professional hazardous waste disposal K->L

References

Personal protective equipment for handling 8RK64

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal information for the proper use of 8RK64, a covalent UCHL1 inhibitor. Adherence to these protocols is crucial for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is required when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications
Eye/Face Protection Safety GlassesMust be worn at all times in the laboratory. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).
Hand Protection Protective GlovesHandle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Skin and Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact.
Respiratory Protection Not RequiredUnder normal conditions of use, respiratory protection is not required.

This data is based on the Safety Data Sheet for this compound.[1]

Operational and Disposal Plans

Handling:

  • No special handling measures are required.[1]

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly closed container.

  • Recommended storage temperature: -20°C.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not allow product to reach sewage system or any water course.

  • Do not allow to penetrate the ground/soil.

Experimental Workflow for Safe Handling

The following diagram outlines the decision-making process for the safe handling of this compound, from initial risk assessment to final disposal.

G cluster_prep Preparation & Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_handling Handling & Disposal A Review Safety Data Sheet (SDS) for this compound B Identify Hazards (General laboratory chemical) A->B C Assess Risks for Planned Procedure B->C D Select Eye Protection (Safety Glasses) C->D E Select Hand Protection (Protective Gloves) C->E F Select Body Protection (Lab Coat) C->F G Handle this compound in a Well-Ventilated Area D->G E->G F->G H Follow Standard Laboratory Procedures G->H I Dispose of Waste According to Institutional & Local Regulations H->I

PPE Selection Workflow for this compound Handling.

References

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